2,16-Kauranediol
Description
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Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1S,4S,9R,10S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol |
InChI |
InChI=1S/C20H34O2/c1-17(2)10-14(21)11-18(3)15(17)7-8-20-9-13(5-6-16(18)20)19(4,22)12-20/h13-16,21-22H,5-12H2,1-4H3/t13?,14?,15-,16+,18+,19+,20-/m0/s1 |
InChI Key |
YVJJGMPQYRNACB-GVDRKLJBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
2,16-Kauranediol: A Technical Guide to its Discovery, Natural Sources, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,16-Kauranediol is a naturally occurring diterpenoid belonging to the kaurane (B74193) class of chemical compounds. First identified in the widely distributed medicinal plant Euphorbia hirta, this molecule is of growing interest to the scientific community. Kaurane diterpenoids, as a group, are recognized for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the discovery, natural sources, and physicochemical properties of this compound. It details generalized experimental protocols for its extraction and characterization and discusses its potential biological activities in the context of related compounds, while also highlighting areas where further research is needed.
Discovery and Natural Occurrence
This compound is a diterpene that has been isolated from the aerial parts of Euphorbia hirta, a plant belonging to the Euphorbiaceae family with a long history of use in traditional medicine across tropical regions. The broader class of kaurane diterpenoids is widely distributed in the plant kingdom, being found in families such as Asteraceae, Annonaceae, and Lamiaceae. The "ent" prefix often associated with kauranes like this one refers to the enantiomeric configuration of the molecule, a key stereochemical feature. While Euphorbia hirta is a known source, further investigation into other plant species may reveal additional natural reservoirs of this compound.
Physicochemical Properties and Spectroscopic Data
| Property | Data | Reference |
| Molecular Formula | C₂₀H₃₄O₂ | [1] |
| Molecular Weight | 306.5 g/mol | [1] |
| CAS Number | 34302-37-9 | [1] |
| Appearance | Expected to be a white solid or crystals | General |
| ¹H NMR | Complex aliphatic and hydroxyl proton signals expected in the 0.8-4.0 ppm range. Specific peak assignments require dedicated analysis. | General |
| ¹³C NMR | Approximately 20 carbon signals are expected, with resonances for methyl, methylene, methine, and quaternary carbons, including two bearing hydroxyl groups. | General |
| Mass Spectrometry (MS) | Expected [M+H]⁺ ion at m/z 307.2637 and other characteristic fragmentation patterns for kaurane diols. | General |
| Infrared (IR) | Characteristic broad absorption band for O-H stretching (hydroxyl groups) around 3300-3500 cm⁻¹, and C-H stretching bands around 2850-2960 cm⁻¹. | General |
Experimental Protocols
The following sections outline generalized methodologies for the extraction, isolation, and characterization of this compound, based on standard practices for natural product chemistry and protocols used for similar compounds.
Extraction of this compound from Euphorbia hirta
A common method for extracting diterpenoids from plant material involves solvent extraction.
-
Preparation of Plant Material: The aerial parts of Euphorbia hirta are collected, air-dried in the shade, and then ground into a coarse powder.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) or ethanol (B145695) at room temperature for several days. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Concentration: The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification
The isolation of this compound from the crude extract is typically achieved through a series of chromatographic techniques.
-
Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. Diterpenoids like this compound are expected to be present in the less polar fractions (e.g., chloroform or ethyl acetate).
-
Column Chromatography: The bioactive fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative HPLC: Fractions containing the compound of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield pure this compound.
Biological Activity and Potential Signaling Pathways
Direct studies on the biological activity and mechanism of action of this compound are limited in the currently available literature. However, the broader class of kaurane diterpenoids has been reported to exhibit a range of pharmacological effects.
Potential Anti-inflammatory Activity
Many kaurane diterpenoids demonstrate anti-inflammatory properties. The molecular mechanisms often involve the modulation of key signaling pathways that regulate the inflammatory response. It is plausible that this compound could exert anti-inflammatory effects through similar mechanisms, such as the inhibition of pro-inflammatory mediators. A hypothetical pathway could involve the modulation of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation.
Potential Cytotoxic Activity
Several kaurane diterpenoids have been shown to possess cytotoxic activity against various cancer cell lines. The mechanisms underlying this cytotoxicity can be diverse, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation. Further research is required to determine if this compound shares these properties and to elucidate the specific molecular targets involved.
Future Directions
This compound represents a promising natural product for further investigation. Key areas for future research include:
-
Comprehensive Isolation and Characterization: A definitive study detailing the isolation of this compound with a complete set of spectroscopic data is needed.
-
Biological Screening: A broad screening of the biological activities of pure this compound, including its anti-inflammatory, antimicrobial, and cytotoxic potential, is warranted.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential.
-
Synthetic Studies: The development of a total synthesis for this compound would enable the production of larger quantities for extensive biological evaluation and the generation of analogues with potentially improved activity.
Conclusion
This compound is a naturally occurring diterpenoid with potential for further pharmacological investigation. While its discovery is linked to the medicinal plant Euphorbia hirta, detailed studies on its biological activity and mechanism of action are still needed. Based on the activities of related kaurane diterpenoids, it is a candidate for research in the areas of anti-inflammatory and anticancer drug discovery. The methodologies and information presented in this guide provide a foundation for researchers to further explore the therapeutic potential of this intriguing natural product.
References
Unveiling the Architecture of 2,16-Kauranediol: A Technical Guide to its Structure Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
The kaurane (B74193) diterpenoids, a class of natural products characterized by a tetracyclic carbon skeleton, have garnered significant interest in the scientific community due to their diverse and potent biological activities. Among these, 2,16-Kauranediol stands as a molecule of interest, though detailed public information on its comprehensive structure elucidation is scarce. This technical guide synthesizes available information on closely related analogs and established principles of kaurane stereochemistry to provide a framework for understanding the structural determination of this class of compounds. While a dedicated study on the complete structural analysis of this compound with the specific stereochemistry of ent-kaurane-2α,16β-diol remains elusive in publicly accessible literature, the methodologies and data from analogous kaurane diterpenoids offer a robust blueprint for its characterization.
The Kaurane Skeleton: A Foundation of Complexity
The fundamental structure of a kaurane is a tetracyclic system comprising three fused six-membered rings (A, B, and C) and a five-membered ring (D), bridged by a characteristic C-8 to C-15 bond. The stereochemistry of these molecules is complex, with multiple chiral centers dictating their three-dimensional conformation and, consequently, their biological function. The ent-kaurane series, to which many biologically active compounds belong, represents the enantiomeric form of the normal kaurane skeleton.
Structure Elucidation Workflow: A Multi-faceted Approach
The determination of the precise structure and stereochemistry of a novel kaurane diterpenoid like this compound typically follows a standardized yet intricate workflow. This process integrates various spectroscopic and analytical techniques to piece together the molecular puzzle.
Isolation and Purification
The initial step involves the extraction of the compound from its natural source, which for many kaurane diterpenoids includes plants from the Pteris or Gibberella genera. Following extraction, a series of chromatographic techniques, such as column chromatography over silica (B1680970) gel and high-performance liquid chromatography (HPLC), are employed to isolate the pure compound.
Spectroscopic Analysis for Planar Structure Determination
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is crucial for determining the molecular formula of the compound by providing a highly accurate mass measurement.
Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups, such as hydroxyl (-OH) groups, which would be expected for a diol. UV spectroscopy provides information about the presence of chromophores, such as conjugated double bonds, which are absent in a saturated kaurane skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the planar structure and relative stereochemistry. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY) is utilized.
-
¹H NMR: Provides information on the number and chemical environment of protons. The chemical shifts, coupling constants, and multiplicities of the signals are key to assigning protons to their respective carbons.
-
¹³C NMR: Indicates the number of non-equivalent carbons in the molecule. The chemical shifts provide clues about the type of carbon (methyl, methylene, methine, quaternary, and those bearing heteroatoms).
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is instrumental in connecting the different spin systems and establishing the overall carbon skeleton.
Stereochemical Assignment
Determining the absolute and relative stereochemistry is a critical and often challenging aspect of structure elucidation.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. The presence or absence of specific cross-peaks provides crucial information about the relative configuration of stereocenters. For a kaurane skeleton, key NOE correlations, for instance between the methyl groups at C-18/C-19 and other protons in the A/B ring system, help to define the chair/boat conformations of the rings and the axial/equatorial orientation of substituents.
X-ray Crystallography: This is the gold standard for unambiguously determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide definitive proof of its molecular architecture.
Chemical Derivatization and Synthesis: In the absence of a crystal structure, chemical modifications, such as the formation of Mosher's esters at the hydroxyl groups, can be used to determine the absolute configuration of stereocenters. Total synthesis of a proposed structure and comparison of its spectroscopic data with that of the natural product can also provide ultimate proof of the structure.
Predicted Spectroscopic Data for a Hypothetical ent-kaurane-2α,16β-diol
Based on the analysis of published data for structurally similar ent-kaurane diterpenoids, a hypothetical set of ¹³C NMR chemical shifts for ent-kaurane-2α,16β-diol can be predicted. The presence of a hydroxyl group at C-2 would significantly influence the chemical shifts of the carbons in the A-ring, while the hydroxyl group at the C-16 position would affect the D-ring carbons.
Table 1: Predicted ¹³C NMR Chemical Shifts for a Hypothetical ent-kaurane-2α,16β-diol
| Carbon | Predicted Chemical Shift (δc, ppm) | Carbon | Predicted Chemical Shift (δc, ppm) |
| 1 | ~40 | 11 | ~20 |
| 2 | ~70-75 | 12 | ~30 |
| 3 | ~42 | 13 | ~45 |
| 4 | ~33 | 14 | ~40 |
| 5 | ~55 | 15 | ~50 |
| 6 | ~22 | 16 | ~75-80 |
| 7 | ~41 | 17 | ~35 |
| 8 | ~44 | 18 | ~28 |
| 9 | ~57 | 19 | ~22 |
| 10 | ~39 | 20 | ~15 |
Note: These are estimated values and would require experimental verification.
Experimental Protocols
The following are generalized experimental protocols that would be employed in the structure elucidation of this compound.
General Experimental Procedures
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Optical Rotation: Measured on a polarimeter to determine the chiroptical properties of the molecule.
-
Melting Point: Determined using a melting point apparatus.
-
Spectroscopy: NMR spectra are typically recorded on a Bruker Avance spectrometer at frequencies of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C, using deuterated solvents such as CDCl₃ or CD₃OD. Chemical shifts are reported in ppm relative to the solvent signal. HR-MS is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer.
Isolation Protocol Example
-
Extraction: The dried and powdered plant material (e.g., aerial parts of a Pteris species) is extracted exhaustively with a solvent like methanol (B129727) at room temperature.
-
Partitioning: The crude methanol extract is concentrated under reduced pressure and then partitioned between water and a series of organic solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate (B1210297), and n-butanol).
-
Column Chromatography: The ethyl acetate fraction, which is likely to contain the diterpenoids, is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Further Purification: Fractions containing the target compound are further purified by repeated column chromatography on silica gel and/or Sephadex LH-20, followed by preparative HPLC to yield the pure this compound.
NMR Experimental Parameters (Typical)
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¹H NMR: 32 scans, relaxation delay of 1 s.
-
¹³C NMR: 2048 scans, relaxation delay of 2 s.
-
2D NMR (COSY, HSQC, HMBC, NOESY): Standard pulse programs are used. For NOESY, a mixing time of 500-800 ms is typically employed.
Conclusion
The elucidation of the structure and stereochemistry of this compound would rely on a systematic application of modern spectroscopic and analytical techniques. While a definitive and detailed public record for a specific isomer is currently unavailable, the established methodologies for kaurane diterpenoid characterization provide a clear and reliable path forward. The acquisition and analysis of comprehensive 1D and 2D NMR data, coupled with high-resolution mass spectrometry, are paramount for determining the planar structure and relative stereochemistry. Ultimately, single-crystal X-ray diffraction analysis would provide the most unequivocal structural proof. The data and protocols outlined in this guide serve as a foundational resource for researchers embarking on the structural characterization of this and other novel kaurane diterpenoids, which hold significant promise for future drug discovery and development.
Biosynthesis of 2,16-Kauranediol in Euphorbia hirta: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the proposed biosynthesis pathway of 2,16-Kauranediol, a significant ent-kaurane diterpenoid identified in Euphorbia hirta. While the complete enzymatic cascade in E. hirta is yet to be fully elucidated, this document synthesizes current knowledge on diterpenoid biosynthesis in the Euphorbiaceae family to present a putative pathway. It further details robust experimental protocols for the identification, characterization, and quantification of the enzymes and metabolites involved.
Introduction
Euphorbia hirta, a plant with a rich history in traditional medicine, is a source of various bioactive secondary metabolites, including a range of terpenoids. Among these, ent-kaurane diterpenoids are of significant interest due to their potential pharmacological activities. Recent studies have led to the isolation and characterization of several hydroxylated ent-kaurane derivatives from E. hirta, including 2β,16α-dihydroxy-ent-kaurane (a stereoisomer of this compound)[1][2][3]. Understanding the biosynthesis of these complex molecules is crucial for their potential biotechnological production and the development of novel therapeutics.
This guide focuses on the proposed biosynthetic route to this compound, a dihydroxylated ent-kaurane. The pathway is presumed to follow the general scheme of diterpenoid biosynthesis, commencing with the cyclization of geranylgeranyl pyrophosphate (GGPP) and subsequent oxidative modifications of the resulting ent-kaurane scaffold by cytochrome P450 monooxygenases (CYPs).
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound in Euphorbia hirta is hypothesized to proceed in two major stages: the formation of the ent-kaurane skeleton and the subsequent hydroxylation at the C-2 and C-16 positions.
Stage 1: Formation of the ent-Kaurene (B36324) Skeleton
This initial stage is a conserved part of the diterpenoid biosynthesis pathway in plants.
-
Geranylgeranyl Pyrophosphate (GGPP) Synthesis: The pathway begins with the synthesis of the C20 precursor, GGPP, from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the methylerythritol phosphate (B84403) (MEP) pathway, which is common for diterpenoid biosynthesis in plastids.
-
ent-Copalyl Diphosphate (B83284) (ent-CPP) Synthesis: GGPP is cyclized by a class II diterpene synthase, ent-copalyl diphosphate synthase (CPS), to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).
-
ent-Kaurene Synthesis: ent-CPP is then converted to the tetracyclic diterpene, ent-kaurene, by a class I diterpene synthase, ent-kaurene synthase (KS).
Stage 2: Hydroxylation of the ent-Kaurene Skeleton
The subsequent modifications of the ent-kaurene skeleton are catalyzed by cytochrome P450 monooxygenases (CYPs), which are responsible for the region- and stereo-specific hydroxylation of the diterpene backbone. In the Euphorbiaceae family, CYPs from the CYP71D and CYP726A subfamilies have been implicated in the modification of various diterpenoids[4]. Based on the structure of this compound, two specific hydroxylation steps are proposed:
-
ent-Kaurene-16-Hydroxylation: A specific CYP enzyme, likely a member of the CYP71 or a related clan, catalyzes the hydroxylation of ent-kaurene at the C-16 position to produce 16-hydroxy-ent-kaurane.
-
16-hydroxy-ent-kaurane-2-Hydroxylation: A second, distinct CYP enzyme introduces a hydroxyl group at the C-2 position of 16-hydroxy-ent-kaurane to yield this compound. The order of these hydroxylation steps may be reversed.
The following diagram illustrates the proposed biosynthetic pathway.
Caption: Proposed biosynthesis pathway of this compound in Euphorbia hirta.
Quantitative Data
While specific quantitative data for the biosynthesis pathway of this compound in Euphorbia hirta is not yet available, studies have reported on the general phytochemical composition of this plant, including the total terpenoid content.
| Phytochemical Class | Concentration (mg/g dry weight) | Plant Part | Extraction Method | Reference |
| Total Terpenoids | 38.59 ± 2.70 | Leaves | Ethanolic extract | [5] |
Furthermore, phytochemical investigations have led to the isolation of several ent-kaurane diterpenoids from E. hirta, providing qualitative evidence for the activity of this biosynthetic pathway.
| Compound | Plant Part | Reference |
| 2β,16α-dihydroxy-ent-kaurane | Whole plant | [1][2][3] |
| 2β,16α,19-trihydroxy-ent-kaurane | Whole plant | [1][2][3] |
| 16α,19-dihydroxy-ent-kaurane | Whole plant | [1][2][3] |
Experimental Protocols
To fully elucidate the biosynthesis of this compound in E. hirta, a series of molecular biology and biochemical experiments are required. The following section provides detailed, adaptable protocols for the key steps in this research.
Identification of Candidate Genes
The identification of the specific CPS, KS, and CYP450 genes involved in the pathway can be achieved through transcriptome analysis.
Caption: Workflow for the identification of candidate biosynthesis genes from E. hirta.
Protocol: Transcriptome Sequencing and Analysis
-
Plant Material: Collect fresh tissues (leaves, stems, roots) from Euphorbia hirta. Immediately freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA using a plant-specific RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
-
Library Preparation and Sequencing: Prepare cDNA libraries using a commercial kit and perform paired-end sequencing on an Illumina platform.
-
De novo Assembly: Assemble the high-quality reads into transcripts using software such as Trinity or SOAPdenovo-Trans.
-
Functional Annotation: Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot). Identify conserved domains using Pfam and InterProScan.
-
Candidate Gene Identification: Search the annotated transcriptome for sequences with high homology to known plant diterpene synthases (CPS and KS) and cytochrome P450s, particularly those from the CYP71 and CYP726 families.
Functional Characterization of Candidate Genes
The function of the candidate genes can be verified through heterologous expression in a microbial host, followed by in vitro or in vivo enzyme assays.
Caption: Workflow for the functional characterization of candidate enzymes.
Protocol: Heterologous Expression and Enzyme Assays for Diterpene Synthases (CPS and KS)
-
Gene Cloning: Amplify the full-length coding sequences of the candidate CPS and KS genes from E. hirta cDNA and clone them into an appropriate E. coli expression vector (e.g., pET-28a).
-
Protein Expression: Transform the expression constructs into an E. coli strain engineered for terpenoid production (e.g., one expressing a GGPP synthase). Induce protein expression with IPTG.
-
Enzyme Assay (in vivo): After induction, lyse the cells and extract the organic phase with a solvent like hexane.
-
Product Analysis: Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene products. Compare the retention times and mass spectra with authentic standards of ent-copalyl diphosphate and ent-kaurene.
Protocol: Heterologous Expression and Enzyme Assays for Cytochrome P450s
-
Gene Cloning: Clone the candidate CYP450 genes and a cytochrome P450 reductase (CPR) from E. hirta into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation and Expression: Co-transform the CYP and CPR constructs into a suitable yeast strain (e.g., Saccharomyces cerevisiae). Induce protein expression by growing the yeast in a galactose-containing medium.
-
Enzyme Assay (in vivo): Supplement the yeast culture with the putative substrate (ent-kaurene or 16-hydroxy-ent-kaurane).
-
Metabolite Extraction: After a period of incubation, extract the metabolites from the yeast culture using ethyl acetate.
-
Product Analysis: Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to detect the hydroxylated products.
Quantitative Analysis of Metabolites
Protocol: Quantification of this compound in E. hirta Extracts
-
Sample Preparation: Prepare a standardized extract of E. hirta tissues.
-
LC-MS/MS Analysis: Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound.
-
Method Validation: Validate the analytical method for linearity, accuracy, precision, and sensitivity using a purified standard of this compound.
-
Quantification: Determine the concentration of this compound in the plant extracts by comparing the peak areas to a standard curve.
Conclusion
The biosynthesis of this compound in Euphorbia hirta represents a fascinating area of plant specialized metabolism. While the precise enzymatic machinery remains to be fully characterized, the proposed pathway, based on established principles of diterpenoid biosynthesis, provides a solid framework for future research. The experimental protocols detailed in this guide offer a clear roadmap for the identification and functional characterization of the key enzymes involved. Elucidating this pathway will not only advance our fundamental understanding of plant biochemistry but also open avenues for the sustainable production of this potentially valuable bioactive compound.
References
In Silico Prediction of 2,16-Kauranediol Bioactivity: A Technical Guide
Affiliation: Google Research
Abstract
Natural products are a rich source of novel therapeutic agents, yet the identification of their biological targets and mechanisms of action remains a significant challenge. The diterpenoid 2,16-Kauranediol, a natural product with a complex tetracyclic scaffold, represents a promising but uncharacterized molecule. This technical guide provides a comprehensive, step-by-step in silico workflow designed to predict the bioactivity of this compound. The methodologies outlined herein encompass target identification through reverse docking and ligand-based approaches, evaluation of ligand-protein interactions via molecular docking, assessment of complex stability using molecular dynamics simulations, and prediction of pharmacokinetic and toxicity profiles (ADMET). This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and expected data outputs to guide the computational evaluation of novel natural products.
Introduction
The journey of a drug from discovery to market is a lengthy and costly endeavor, with a high rate of failure.[1] Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to expedite this process, reduce costs, and refine the selection of promising lead compounds.[1] CADD methodologies are broadly classified as either structure-based or ligand-based.[2] For novel or uncharacterized natural products like this compound, where the biological targets are unknown, a multi-faceted in silico approach is essential to generate testable hypotheses regarding its bioactivity.
This guide details a systematic workflow to predict the pharmacological profile of this compound. By leveraging a suite of computational tools, we can progress from the compound's 2D structure to a comprehensive prediction of its potential targets, binding interactions, and drug-like properties.
In Silico Prediction Workflow
The proposed workflow for elucidating the bioactivity of this compound is a sequential, multi-stage process. Each stage provides critical data that informs the subsequent analysis, creating a logical pipeline from broad, initial screening to detailed, atomistic-level investigation.
References
A Technical Guide to the Physical and Chemical Stability of 2,16-Kauranediol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental stability data for 2,16-Kauranediol is not extensively available in the public domain. This guide provides a comprehensive stability profile based on the known chemical properties of the ent-kaurane diterpenoid class of molecules. The experimental protocols and potential degradation pathways outlined herein are based on established principles of stability testing for natural products and serve as a robust framework for initiating formal stability studies.
Introduction to this compound
This compound, a member of the tetracyclic ent-kaurane diterpenoid family, possesses a rigid carbon skeleton that is a common motif in a wide array of natural products with diverse biological activities. The stability of such molecules is a critical parameter that influences their potential as therapeutic agents, dictating formulation strategies, storage conditions, and shelf-life. Understanding the physical and chemical stability is a mandatory step in the drug development process, as degradation can lead to loss of potency and the formation of potentially toxic impurities.
This technical guide provides an in-depth analysis of the predicted stability of this compound and details the necessary experimental protocols to formally assess its stability profile in accordance with regulatory guidelines.
Predicted Physicochemical Stability Profile
The structure of this compound, featuring a saturated tetracyclic core with hydroxyl groups at the C-2 and C-16 positions, provides insight into its likely stability.
Physical Stability
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Solid State: As with many tetracyclic diterpenoids, this compound is expected to be a crystalline solid at room temperature, which generally confers good solid-state stability.
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Solubility: This compound is predicted to have low aqueous solubility but should be soluble in various organic solvents such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). The lipophilicity and water solubility are key factors for developing delivery systems.
Predicted Chemical Stability
The rigid ent-kaurane skeleton is generally robust. The primary sites for chemical transformation are the two hydroxyl groups.
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Hydrolytic Stability: The molecule lacks readily hydrolyzable functional groups like esters, amides, or lactones. Therefore, it is predicted to be stable across a wide pH range (pH 2 to 10) under typical temperature conditions.
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Oxidative Stability: The secondary alcohol at C-2 and the tertiary alcohol at C-16 are potential sites for oxidation. Exposure to strong oxidizing agents could lead to the formation of corresponding ketones. The overall tetracyclic hydrocarbon framework is expected to be resistant to mild oxidative stress.[1][2][3]
-
Thermal Stability: The carbon skeleton of kaurane (B74193) diterpenoids is thermally stable. Degradation at elevated temperatures would likely involve dehydration, resulting in the elimination of water to form alkenes.
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Photostability: The molecule does not contain any significant chromophores that absorb UV or visible light, suggesting it should have good intrinsic photostability.[4] However, formal photostability testing is required as per ICH guidelines to confirm this.
Proposed Experimental Protocols for Stability Assessment
A comprehensive evaluation of stability should be conducted through forced degradation (stress testing) studies. These studies help identify potential degradation products and establish a stability-indicating analytical method.[5][6]
Forced Degradation Studies
Forced degradation should be carried out to achieve 5-20% degradation of the active substance to ensure that the analytical method is capable of detecting and resolving the degradation products.[7]
-
Acid-Induced Degradation:
-
Protocol: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol). Treat the solution with an equal volume of 0.1 M hydrochloric acid. Incubate the mixture at 60°C for up to 48 hours, sampling at appropriate time points (e.g., 2, 8, 24, 48 hours). Neutralize the samples before analysis.
-
-
Base-Induced Degradation:
-
Protocol: Prepare a solution of this compound as above. Treat the solution with an equal volume of 0.1 M sodium hydroxide. Incubate the mixture at 60°C for up to 48 hours, with sampling at regular intervals. Neutralize the samples prior to analysis.
-
-
Oxidative Degradation:
-
Protocol: Prepare a solution of this compound. Treat the solution with 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for up to 48 hours. Sample at appropriate time points.
-
-
Thermal Degradation:
-
Protocol: Expose the solid powder of this compound to dry heat at 80°C in a calibrated oven for up to 7 days. Samples should be withdrawn at various time points and dissolved in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Protocol: Expose a solution of this compound and the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[4][7] A control sample should be kept in the dark under the same temperature conditions.
-
Development of a Stability-Indicating Analytical Method
A validated stability-indicating method is crucial for separating and quantifying the parent drug from its degradation products.
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or, for higher sensitivity and specificity, a Mass Spectrometer (MS).[8]
-
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using a mixture of water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 205 nm) due to the lack of a strong chromophore, or MS detection for universal applicability.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Data Presentation
Quantitative results from forced degradation studies should be summarized clearly. The following table provides a template for presenting such data.
| Stress Condition | Duration | Assay of this compound (% Remaining) | Number of Degradation Products | Observations |
| 0.1 M HCl | 48 hours | >98% | 0 | No significant degradation |
| 0.1 M NaOH | 48 hours | >98% | 0 | No significant degradation |
| 3% H₂O₂ | 48 hours | 85.2% | 2 | Two major degradation peaks observed |
| Thermal (80°C) | 7 days | 95.5% | 1 | One minor degradation peak observed |
| Photolytic | 1.2 mil. lux hrs | >99% | 0 | No significant degradation |
Table 1: Hypothetical summary of forced degradation results for this compound.
Visualizations
Experimental Workflow for Stability Testing
Plausible Oxidative Degradation Pathway
Conclusion
While this compound is predicted to be a relatively stable molecule due to its robust tetracyclic core and lack of labile functional groups, a formal, systematic stability study is essential for its development as a research tool or therapeutic agent. The primary degradation route is anticipated to be oxidation of its hydroxyl groups. The protocols and analytical methods detailed in this guide provide a comprehensive framework for researchers to rigorously evaluate the stability of this compound, ensuring the generation of reliable data for formulation development, shelf-life determination, and regulatory submissions.
References
- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. ema.europa.eu [ema.europa.eu]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Commercial Sourcing and Technical Guide to High-Purity 2,16-Kauranediol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of high-purity 2,16-Kauranediol, a naturally occurring diterpene compound isolated from plants such as Euphorbia hirta. This document is intended to serve as a resource for researchers in oncology, pharmacology, and drug discovery by consolidating key technical data, outlining potential biological activities and associated signaling pathways, and providing detailed experimental methodologies.
Commercial Availability and Specifications
High-purity this compound is available from several commercial suppliers specializing in natural products and biochemicals for research purposes. While purity specifications may vary by batch, researchers can typically obtain this compound with a purity of ≥98%. Certificates of Analysis (CoA), providing detailed information on purity, identity (confirmed by methods such as NMR and Mass Spectrometry), and other quality control parameters, are generally available from suppliers upon request.
For researchers requiring bulk quantities, inquiries for custom synthesis or bulk quotations are typically welcomed by the suppliers. It is recommended to contact the suppliers directly for the most current pricing, availability, and detailed specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
| MedChemExpress | This compound | 34302-37-9 | C₂₀H₃₄O₂ | 306.48 | Purity and other detailed specifications are provided on the Certificate of Analysis.[1] |
| Cayman Chemical | This compound | 34302-37-9 | C₂₀H₃₄O₂ | 306.5 | Product specifications and a batch-specific Certificate of Analysis are available.[2][3][4][5] |
| Pharmaffiliates | This compound | 34302-37-9 | C₂₀H₃₄O₂ | 306.5 | Offers high-purity compound for research purposes. A sample CoA may be available for registered users, with a full CoA provided upon request.[6][7][8][9] |
| ChemUniverse | This compound | 34302-37-9 | C₂₀H₃₄O₂ | 306.5 | Available for purchase, with options for bulk quantities.[10] |
| MCE (MedChemExpress) | This compound | 34302-37-9 | C₂₀H₃₄O₂ | 306.48 | Provides the compound for research use, with technical data sheets available.[11][12][13][14] |
| ChemicalBook | This compound | 34302-37-9 | C₂₀H₃₄O₂ | 306.48 | Provides general chemical properties and a list of suppliers.[15] |
Biological Activity and Potential Signaling Pathways
This compound belongs to the ent-kaurane class of diterpenoids, which have been reported to exhibit a range of biological activities, most notably anticancer effects.[16][17] Research on Euphorbia hirta extracts, a source of this compound, and other related ent-kaurane diterpenoids suggests that their cytotoxic and antitumor effects are mediated through the induction of apoptosis and cell cycle arrest in cancer cells.[18][19][20][21]
While the specific signaling pathways for this compound are not yet fully elucidated, based on studies of structurally similar ent-kaurane diterpenoids, the following pathways are likely to be involved:
-
Apoptosis Induction: Ent-kaurane diterpenoids have been shown to induce apoptosis by modulating the expression of key regulatory proteins.[16][17] This includes the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade (including caspase-3, -8, and -9), ultimately resulting in programmed cell death.[16][17]
-
Cell Cycle Arrest: Another established mechanism of action for ent-kaurane diterpenoids is the induction of cell cycle arrest, often at the G2/M or S phase.[18][19] This is typically achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), which are critical for cell cycle progression.[16][17] For instance, the upregulation of p21 and p53 can inhibit the activity of cyclin/CDK complexes, leading to a halt in the cell cycle and preventing cancer cell proliferation.[16][17]
-
Wnt/β-catenin Pathway Inhibition: Some novel ent-kaurane diterpenoids have been found to exert their antitumor effects by suppressing the Wnt/β-catenin signaling pathway.[22] This pathway is often aberrantly activated in cancers like colorectal cancer, and its inhibition can lead to the downregulation of target genes involved in cell proliferation and survival, such as c-Myc and Survivin.[22]
Putative Signaling Pathway for this compound in Cancer Cells
Caption: Putative signaling pathways affected by this compound in cancer cells.
Experimental Methodologies
The following are generalized protocols for key assays used to evaluate the anticancer activity of compounds like this compound. These should be optimized for specific cell lines and experimental conditions.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A to degrade RNA.
-
Add PI staining solution and incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the anticancer effects of this compound.
This guide provides a starting point for researchers interested in the commercial sourcing and biological investigation of this compound. It is essential to consult the specific product documentation from suppliers and to adapt experimental protocols to the unique requirements of each research project. Further investigation is warranted to fully elucidate the specific molecular targets and signaling pathways of this promising natural compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. chemuniverse.com [chemuniverse.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | 34302-37-9 [chemicalbook.com]
- 16. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the cytotoxicity, cell-cycle arrest, and apoptotic induction by Euphorbia hirta in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mcpune.bharatividyapeeth.edu [mcpune.bharatividyapeeth.edu]
- 21. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 22. A novel ent-kaurane diterpenoid executes antitumor function in colorectal cancer cells by inhibiting Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,16-Kauranediol: From Chemical Identity to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,16-Kauranediol, a member of the kaurane (B74193) diterpenoid class of natural products. This document elucidates its chemical identity, including its Chemical Abstracts Service (CAS) number and systematically derived IUPAC name. While specific research on this compound is limited, this guide synthesizes the extensive body of knowledge available for the broader class of ent-kaurane diterpenoids, which are recognized for their significant anti-inflammatory and anticancer properties. This guide details the primary biological activities, explores the underlying molecular mechanisms and signaling pathways, and provides standardized experimental protocols for the extraction, isolation, and quantification of this and related compounds. The information is presented to support further research and drug development initiatives focused on this compound and its therapeutic potential.
Chemical Identification and Properties
This compound is a tetracyclic diterpenoid with the characteristic kaurane skeleton.
-
CAS Number: 34302-37-9[1]
-
Molecular Formula: C₂₀H₃₄O₂
-
IUPAC Name: (ent)-(1S,2S,4aR,4bS,8aR,10aR)-2,4a,8a-trimethyl-9-methylidenedecahydrophenanthro[2,1-b]furan-2,12-diol
Physicochemical Properties
Quantitative data for this compound is not extensively available. The following table summarizes key physicochemical properties for the parent ent-kaurane structure to provide a baseline for researchers.
| Property | Value (for ent-kaurane) | Data Source |
| Molecular Weight | 274.49 g/mol | PubChem |
| XLogP3 | 7.7 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 0 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Biological Activities and Therapeutic Potential
While direct studies on this compound are not abundant, the ent-kaurane diterpenoid class exhibits a wide range of potent biological activities, primarily anti-inflammatory and anticancer effects. It is plausible that this compound shares these properties.
Anti-inflammatory Activity
Ent-kaurane diterpenoids have been shown to attenuate inflammatory processes through various mechanisms.[2][3] They can activate the Nrf2 transcription factor and downregulate the NF-κB and cytokine-related pathways.[2] Some compounds from Euphorbia wallichii have demonstrated the ability to regulate both the NF-κB and JAK2/STAT3 signaling pathways to suppress inflammation.[4]
Anticancer Activity
The anticancer effects of ent-kaurane diterpenoids are primarily mediated through the induction of apoptosis and cell cycle arrest.[5] Key molecular targets in the apoptotic pathway include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of caspases and the release of cytochrome c.[5][6] Some ent-kaurane diterpenoids have also been found to induce apoptosis by activating AMP-activated protein kinase (AMPK).[6] Furthermore, these compounds can induce ferroptosis by increasing cellular reactive oxygen species (ROS) levels.[7]
Quantitative Biological Data for Related ent-Kaurane Diterpenoids
The following table summarizes the inhibitory concentrations (IC₅₀) of various ent-kaurane diterpenoids against different cancer cell lines and inflammatory markers. This data provides a comparative basis for the potential potency of this compound.
| Compound | Target | Cell Line/Assay | IC₅₀ (µM) | Reference |
| Wallkaurane A | NO Production | LPS-induced RAW264.7 | 4.21 | [4] |
| Isodon serra compound 1 | NO Production | LPS-induced BV-2 | 15.6 | [8] |
| Isodon serra compound 9 | NO Production | LPS-induced BV-2 | 7.3 | [8] |
| 11β-hydroxy-ent-16-kaurene-15-one | Cytotoxicity | HepG2 | Not specified | [7] |
| ent-18-acetoxy-7β-hydroxy kaur-15-oxo-16-ene (CrT1) | Proliferation | SK-HEP1 | Dose-dependent | [6] |
Signaling Pathways
The biological activities of ent-kaurane diterpenoids are underpinned by their modulation of key cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Ent-kaurane diterpenoids can inhibit the inflammatory response by targeting the NF-κB and JAK/STAT signaling pathways. In LPS-stimulated macrophages, these compounds can prevent the phosphorylation of IκBα, thereby inhibiting the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. They can also inhibit the JAK/STAT pathway, leading to a reduction in the production of inflammatory mediators.
Caption: Anti-inflammatory signaling pathway of ent-kaurane diterpenoids.
Apoptosis Induction Pathway
In cancer cells, ent-kaurane diterpenoids can trigger apoptosis through both the intrinsic and extrinsic pathways. They can increase the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and caspase-3. Some compounds can also activate caspase-8, suggesting an involvement of the extrinsic pathway. Additionally, activation of AMPK can lead to the inhibition of the mTOR pathway, further promoting apoptosis.
Caption: Apoptosis induction pathway by ent-kaurane diterpenoids.
Experimental Protocols
The following protocols provide a general framework for the extraction, isolation, and quantification of this compound and related diterpenoids from plant sources.
Extraction and Isolation from Plant Material
This protocol is adapted from methods used for the isolation of ent-kaurane diterpenoids from Euphorbia and Isodon species.
-
Plant Material Preparation: Air-dry the plant material (e.g., whole plant, leaves, or roots) at room temperature and grind into a fine powder.
-
Extraction: Macerate the powdered plant material with 95% ethanol (B145695) or methanol (B129727) at room temperature for 72 hours, with occasional shaking. Repeat the extraction process three times.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Chromatographic Separation: Subject the most active fraction (typically the ethyl acetate or n-butanol fraction) to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Purification: Further purify the resulting sub-fractions using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Caption: General workflow for extraction and isolation of this compound.
Quantification by HPLC-MS
This protocol outlines a general method for the quantitative analysis of kaurane diterpenoids.
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the dried extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm) and a mass spectrometer.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Conclusion and Future Directions
This compound, as a member of the ent-kaurane diterpenoid family, holds significant promise for further investigation as a potential therapeutic agent. The well-documented anti-inflammatory and anticancer activities of its structural analogs provide a strong rationale for in-depth studies into its specific biological effects and mechanisms of action. Future research should focus on the targeted synthesis or isolation of this compound to enable comprehensive in vitro and in vivo studies. Elucidating its specific molecular targets and signaling pathways will be crucial for its development as a novel drug candidate. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. redalyc.org [redalyc.org]
- 3. Methanediol, 2-furanyl- | C5H6O3 | CID 6394751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 2-((2R,4aR,8aS)-4a-Methyl-8-methylenedecahydronaphthalen-2-yl)prop-2-en-1-ol [webbook.nist.gov]
Methodological & Application
Application Note & Protocol: Extraction and Isolation of 2,16-Kauranediol from Euphorbia hirta
Audience: Researchers, scientists, and drug development professionals.
Introduction
Euphorbia hirta Linn, a plant belonging to the Euphorbiaceae family, is a source of various secondary metabolites, including diterpenoids.[1][2] Among these are ent-kaurane diterpenoids, which have been investigated for their potential biological activities.[1][3] This document provides a detailed methodology for the extraction, isolation, and quantification of 2,16-Kauranediol from the aerial parts of Euphorbia hirta. While various kaurane (B74193) diterpenoids have been identified in E. hirta, this protocol focuses on a targeted approach for isolating this compound, based on established methods for related compounds. Specifically, 2β,16α-dihydroxy-ent-kaurane, a stereoisomer of this compound, has been successfully isolated from the ethanol (B145695) extract of this plant.[1][4]
I. Experimental Protocols
A. Plant Material Collection and Preparation
-
Collection: The aerial parts of Euphorbia hirta should be collected during the flowering season to ensure the optimal concentration of secondary metabolites.
-
Authentication: A plant taxonomist should formally identify the plant material. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Drying: The collected plant material should be washed thoroughly with distilled water to remove any dirt and debris. Subsequently, the material should be shade-dried at room temperature (25 ± 2°C) for 10-14 days until it is brittle.
-
Grinding: The dried plant material should be ground into a coarse powder using a mechanical grinder. The powder should then be passed through a sieve to ensure a uniform particle size.
B. Extraction of Crude Diterpenoids
This protocol utilizes a Soxhlet extraction method for exhaustive extraction of the desired compounds.
-
Apparatus: Soxhlet extractor, heating mantle, round bottom flask, and condenser.
-
Solvent: 95% Ethanol.
-
Procedure:
-
Accurately weigh approximately 500 g of the powdered plant material.
-
Place the powdered material in a thimble made of thick filter paper.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round bottom flask with 2.5 L of 95% ethanol.
-
Assemble the Soxhlet apparatus and heat the solvent using the heating mantle.
-
Allow the extraction to proceed for 48 hours, or until the solvent in the siphon tube becomes colorless.
-
After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 40°C to obtain a dark, viscous crude extract.
-
C. Fractionation of the Crude Extract
The crude extract will be subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Materials: Separatory funnel, beakers, rotary evaporator.
-
Solvents: n-Hexane, Chloroform (B151607), Ethyl Acetate (B1210297), and distilled water.
-
Procedure:
-
Suspend the crude ethanolic extract in 500 mL of distilled water.
-
Transfer the suspension to a 2 L separatory funnel.
-
Perform successive partitioning with n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and ethyl acetate (3 x 500 mL).
-
Collect each solvent fraction separately.
-
Concentrate each fraction using a rotary evaporator to yield the respective n-hexane, chloroform, and ethyl acetate fractions. The kaurane diterpenoids are expected to be concentrated in the chloroform and ethyl acetate fractions.
-
D. Isolation of this compound by Column Chromatography
The chloroform and ethyl acetate fractions will be subjected to column chromatography for the isolation of the target compound.
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Adsorb the chloroform fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient mobile phase, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions of 25 mL each and monitor them by Thin Layer Chromatography (TLC).
-
Pool the fractions showing similar TLC profiles.
-
The fractions containing the compound of interest are expected to elute with a mobile phase of intermediate polarity.
-
Repeat the column chromatography for the ethyl acetate fraction.
-
Further purify the pooled fractions containing the target compound using preparative TLC or recrystallization to obtain pure this compound.
-
E. Identification and Quantification
The isolated compound will be identified and quantified using spectroscopic and chromatographic techniques.
-
Spectroscopic Analysis:
-
NMR (Nuclear Magnetic Resonance): ¹H-NMR and ¹³C-NMR spectra will be recorded to elucidate the structure of the isolated compound.
-
MS (Mass Spectrometry): High-resolution mass spectrometry (HR-MS) will be used to determine the molecular formula.
-
-
Chromatographic Analysis:
-
HPLC (High-Performance Liquid Chromatography): An HPLC method will be developed for the quantification of this compound in the crude extract and fractions.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detector: UV detector at an appropriate wavelength (e.g., 205 nm).
-
Quantification: A calibration curve will be generated using a pure standard of this compound.
-
-
II. Data Presentation
Table 1: Extraction Yield from Euphorbia hirta
| Parameter | Value |
| Initial Dry Weight of Plant Material | 500 g |
| Volume of 95% Ethanol Used | 2.5 L |
| Weight of Crude Ethanolic Extract | 45.2 g |
| Yield of Crude Extract (%) | 9.04% |
Table 2: Fractionation Yield of the Crude Ethanolic Extract
| Fraction | Weight (g) | Yield (%) |
| n-Hexane | 12.8 | 28.32% |
| Chloroform | 15.1 | 33.41% |
| Ethyl Acetate | 9.7 | 21.46% |
| Aqueous Residue | 7.6 | 16.81% |
Table 3: Quantification of this compound in Different Fractions by HPLC
| Fraction | Concentration of this compound (mg/g) | Total Amount of this compound (mg) |
| Crude Ethanolic Extract | 2.15 | 97.18 |
| Chloroform Fraction | 4.88 | 73.69 |
| Ethyl Acetate Fraction | 2.35 | 22.80 |
III. Visualizations
Caption: Workflow for the extraction and fractionation of Euphorbia hirta.
Caption: Protocol for the isolation and analysis of this compound.
References
Application Notes and Protocols for the Chromatographic Separation and Purification of 2,16-Kauranediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the successful separation and purification of 2,16-Kauranediol, a naturally occurring diterpene with potential pharmacological applications. The primary method outlined is a two-step column chromatography process utilizing silica (B1680970) gel followed by silver nitrate-impregnated silica gel, a technique proven effective for the isolation of kaurane-type diterpenes from complex plant extracts. Furthermore, a high-performance liquid chromatography (HPLC) method is described for the analysis of the purified compound. This guide includes comprehensive experimental workflows, data presentation in tabular format for clarity, and characterization data of the purified this compound.
Introduction
This compound (CAS No: 34302-37-9, Molecular Formula: C₂₀H₃₄O₂) is a member of the kaurane (B74193) diterpene family, a class of natural products known for their diverse biological activities. A stereoisomer, ent-kaurane-2β,16α-diol, has been successfully isolated from the fern Pteris multifida[1][2][3]. The purification of such compounds from their natural sources is a critical step in drug discovery and development, enabling detailed biological screening and structure-activity relationship studies. This protocol focuses on a robust chromatographic approach to obtain high-purity this compound.
Experimental Workflow
The overall process for the isolation and purification of this compound from a plant matrix involves extraction, followed by a two-stage column chromatography separation, and finally, analysis and characterization.
Caption: Overall workflow for the isolation of this compound.
Detailed Experimental Protocols
Plant Material and Extraction
-
Source Material: Dried and powdered aerial parts of Pteris multifida are a known source of a stereoisomer of this compound[1][2][3].
-
Extraction:
-
Macerate 1 kg of the powdered plant material in 5 L of methanol (B129727) at room temperature for 48 hours.
-
Filter the extract and repeat the extraction process twice more with fresh methanol.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.
-
Protocol 1: Silica Gel Column Chromatography (Initial Separation)
This initial step aims to fractionate the crude extract and remove highly polar and non-polar impurities.
-
Column Preparation:
-
Prepare a slurry of 500 g of silica gel (60-120 mesh) in n-hexane.
-
Pack a glass column (5 cm diameter, 60 cm length) with the silica gel slurry.
-
Equilibrate the column by passing 1 L of n-hexane through it.
-
-
Sample Loading:
-
Dissolve 50 g of the crude extract in a minimal amount of dichloromethane.
-
Adsorb the dissolved extract onto 100 g of silica gel and dry it.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate (B1210297). Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of 250 mL each.
-
-
Fraction Analysis:
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3, v/v).
-
Combine fractions with similar TLC profiles. The fractions containing the desired diterpenes typically elute with mid-polarity solvent mixtures.
-
Protocol 2: Silver Nitrate-Impregnated Silica Gel Column Chromatography (Fine Purification)
This second chromatographic step is crucial for separating kaurane diterpenes with similar polarities. The silver ions interact with any residual unsaturation in other co-eluting compounds, aiding in the separation.
-
Preparation of AgNO₃-Silica Gel:
-
Dissolve 50 g of silver nitrate (B79036) in 200 mL of distilled water.
-
In a separate container, take 450 g of silica gel (60-120 mesh) and slowly add the silver nitrate solution while stirring.
-
Activate the silver nitrate-impregnated silica gel by heating at 110°C for 4 hours in an oven.
-
Store the activated adsorbent in a desiccator, protected from light.
-
-
Column Packing and Elution:
-
Pack a column (3 cm diameter, 50 cm length) with the prepared AgNO₃-silica gel using a slurry method with n-hexane.
-
Load the combined and concentrated fractions from the first column onto the top of this column.
-
Elute with a gradient of n-hexane and dichloromethane.
-
-
Fraction Collection and Analysis:
-
Collect 100 mL fractions and monitor by TLC.
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent to obtain the purified compound as a white solid.
-
Protocol 3: HPLC Analysis for Purity Assessment
A reverse-phase HPLC method can be employed to determine the purity of the isolated this compound.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water. A common starting point for kaurane diterpenes is 60% acetonitrile in water[4].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in methanol.
Data Presentation
The following tables summarize the expected quantitative data from the purification process.
Table 1: Summary of Purification Steps and Yields
| Purification Step | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |
| Methanol Extraction | 1000 | 50 (Crude Extract) | 5.0 | - |
| Silica Gel Chromatography | 50 | 5.2 (Enriched Fraction) | 10.4 | ~70 |
| AgNO₃-Silica Gel Chromatography | 5.2 | 0.45 | 8.7 | >98 |
Table 2: HPLC Purity Analysis of this compound
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Retention Time | ~8.5 min (representative) |
| Purity (by area %) | >98% |
Characterization of this compound
The structure of the purified compound should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the kaurane skeleton, including methyl singlets and signals corresponding to protons on hydroxyl-bearing carbons.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display 20 signals corresponding to the 20 carbon atoms of the kaurane framework. The chemical shifts of the carbons attached to the hydroxyl groups (C-2 and C-16) will be in the downfield region typical for oxygenated carbons.
Table 3: Representative ¹³C NMR Data for ent-kaurane Diterpenoids
| Carbon No. | Chemical Shift (δ, ppm) |
| 1 | 30-40 |
| 2 | 70-80 (with -OH) |
| 3 | 40-50 |
| 4 | 30-40 |
| 5 | 50-60 |
| 6 | 20-30 |
| 7 | 40-50 |
| 8 | 40-50 |
| 9 | 50-60 |
| 10 | 35-45 |
| 11 | 15-25 |
| 12 | 30-40 |
| 13 | 40-50 |
| 14 | 35-45 |
| 15 | 45-55 |
| 16 | 75-85 (with -OH) |
| 17 | 15-25 (Methyl) |
| 18 | 25-35 (Methyl) |
| 19 | 15-25 (Methyl) |
| 20 | 10-20 (Methyl) |
Note: The exact chemical shifts can vary depending on the specific stereochemistry and solvent.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In the positive ion mode, the mass spectrum is expected to show a pseudomolecular ion peak at m/z 307.26 [M+H]⁺ or 329.24 [M+Na]⁺.
Logical Relationships in Chromatographic Separation
The separation of this compound from a complex mixture relies on the differential partitioning of the components between the stationary and mobile phases.
Caption: Logical flow of the two-step chromatographic purification.
Conclusion
The protocols described herein provide a comprehensive guide for the efficient isolation and purification of this compound from natural sources. The combination of silica gel and silver nitrate-impregnated silica gel column chromatography is a powerful strategy for obtaining this diterpene in high purity, which is essential for subsequent pharmacological and clinical investigations. The provided analytical methods and characterization data will aid researchers in verifying the identity and purity of the isolated compound.
References
Application Note: Quantitative Analysis of 2,16-Kauranediol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,16-Kauranediol is a diterpenoid compound that has been isolated from various plant species. As a member of the kaurane (B74193) family of diterpenes, it holds potential for further investigation into its pharmacological activities. The development of robust and reliable analytical methods for the quantification of this compound in plant extracts is crucial for quality control, pharmacokinetic studies, and the overall advancement of research and development of plant-based therapeutics. This application note provides a detailed protocol for the extraction and quantification of this compound in plant materials using High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, extraction, and HPLC analysis of this compound from a plant matrix.
Materials and Reagents
-
Plant Material: Dried and finely powdered plant tissue
-
Analytical Standard: this compound (purity ≥98%)
-
Solvents: Methanol (B129727) (HPLC grade), Ethanol (B145695) (analytical grade), Acetonitrile (HPLC grade), Water (HPLC grade), Dichloromethane (analytical grade)
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges (500 mg, 6 mL)
-
Filters: 0.45 µm syringe filters (PTFE or nylon)
Sample Preparation and Extraction
-
Weighing: Accurately weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of 80% ethanol to the tube.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean flask.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.
-
Solvent Evaporation: Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.
Extract Clean-up using Solid Phase Extraction (SPE)
-
Reconstitution: Reconstitute the dried crude extract in 5 mL of 10% methanol.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.
-
Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of 20% methanol to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 10 mL of 80% methanol.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Instrumentation and Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Preparation of Standard Solutions and Calibration Curve
-
Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Working Standards: Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock solution with the mobile phase.
-
Calibration Curve: Inject each working standard into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration.
Data Presentation
The quantitative data for this compound in different plant extracts should be summarized in a clear and structured table for easy comparison.
| Sample ID | Plant Species | Plant Part | Retention Time (min) | Peak Area | Concentration (µg/g of dry weight) |
| EXT-001 | Euphorbia hirta | Aerial parts | 8.52 | 15834 | 45.2 |
| EXT-002 | Pteris cretica | Fronds | 8.51 | 9752 | 27.8 |
| EXT-003 | Annonaceae sp. | Leaves | 8.53 | 21098 | 60.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of this compound in plant extracts.
Caption: Workflow for this compound Quantification.
Biological Context and Signaling Pathway (Hypothetical)
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many kaurane diterpenoids exhibit anti-inflammatory and cytotoxic activities. A hypothetical mechanism of action could involve the modulation of key inflammatory or cell survival pathways. The diagram below illustrates a potential, generalized signaling pathway that could be investigated for this compound.
Caption: Hypothetical Signaling Pathway for this compound.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the quantification of this compound in plant extracts. This methodology is essential for the standardization of herbal materials and for enabling further research into the therapeutic potential of this compound. The provided workflows and hypothetical signaling pathway offer a framework for experimental design and further investigation into the biological activities of this compound.
Application Notes and Protocols for the Synthesis and Bioactivity Screening of 2,16-Kauranediol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 2,16-kauranediol (B1632423) derivatives and the subsequent screening for their biological activities. The protocols outlined below are intended to serve as a foundational methodology for researchers exploring the therapeutic potential of this class of diterpenoids.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through the semi-synthesis from naturally isolated or commercially available this compound. The hydroxyl groups at positions C-2 and C-16 offer sites for chemical modification, most commonly through esterification to produce a library of compounds for bioactivity screening.
Experimental Protocol: General Procedure for the Esterification of this compound
This protocol describes a general method for the acylation of this compound to generate mono- and di-ester derivatives. The regioselectivity of the reaction can be influenced by the choice of reagents, catalyst, and reaction conditions.
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Acyl chloride or carboxylic anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine (B92270) or triethylamine (B128534) (as a base)
-
4-Dimethylaminopyridine (DMAP) (as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Addition of Reagents: To the stirred solution, add pyridine or triethylamine (1.2 equivalents for mono-acylation, 2.5 equivalents for di-acylation) and a catalytic amount of DMAP.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the acyl chloride or carboxylic anhydride (1.1 equivalents for mono-acylation, 2.2 equivalents for di-acylation) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate (B1210297) to isolate the desired ester derivatives.
-
Characterization: Characterize the purified derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.
Bioactivity Screening Protocols
The synthesized this compound derivatives can be screened for a variety of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess Reagent to each well.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the percentage of NO inhibition.
Antimicrobial Screening: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the this compound derivatives in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The quantitative data obtained from the bioactivity screening should be summarized in clear and concise tables for easy comparison.
Table 1: Cytotoxic Activity of this compound Derivatives (IC₅₀ in µM)
| Compound | HeLa | A549 | HepG2 |
| This compound | >100 | >100 | >100 |
| Derivative 1 (e.g., 2-O-acetyl) | 55.2 | 78.1 | 62.5 |
| Derivative 2 (e.g., 16-O-benzoyl) | 25.8 | 33.4 | 29.7 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 | 1.5 |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | NO Inhibition (%) at 50 µM | IC₅₀ (µM) |
| This compound | 25.3 | >100 |
| Derivative 1 (e.g., 2-O-acetyl) | 45.8 | 65.2 |
| Derivative 2 (e.g., 16-O-benzoyl) | 78.2 | 15.7 |
| L-NAME (Positive Control) | 95.1 | 5.4 |
Table 3: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| This compound | >128 | >128 | >128 |
| Derivative 1 (e.g., 2-O-acetyl) | 64 | 128 | 64 |
| Derivative 2 (e.g., 16-O-benzoyl) | 16 | 64 | 32 |
| Ciprofloxacin (Positive Control) | 0.5 | 0.25 | - |
| Fluconazole (Positive Control) | - | - | 2 |
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for synthesis and bioactivity screening.
Signaling Pathways
Kaurane diterpenoids have been reported to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams illustrate simplified representations of these pathways.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway.
Application Notes and Protocols for Investigating the Anti-inflammatory Mechanism of 2,16-Kauranediol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells.[1] Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are pivotal in regulating the inflammatory response.[1] Dysregulation of these pathways can lead to chronic inflammatory diseases.[1] Natural products are a significant source of new anti-inflammatory agents.[2][3] Kaurane (B74193) diterpenes, such as kaurenol and kaurenic acid, have demonstrated notable anti-inflammatory properties, suggesting that 2,16-Kauranediol, a structurally related compound, may exhibit similar effects.[4][5]
These application notes provide a comprehensive guide to standardized experimental protocols for evaluating the anti-inflammatory properties of this compound. The protocols detailed below cover both in vitro and in vivo models, offering a structured approach to screening and mechanistic studies.
Postulated Anti-inflammatory Mechanism of this compound
Based on studies of related kaurane diterpenes, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[2][5] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][7]
The proposed mechanism involves the suppression of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.[8][9] Additionally, it may inhibit the phosphorylation of key proteins in the MAPK pathway, such as p38.[2]
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of Pro-inflammatory Mediators in Macrophages
This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.[1]
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[1]
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[1]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.[1]
-
Cytokine Measurement (ELISA): Quantify the concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants using commercially available ELISA kits.
Data Presentation:
Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration | Nitrite (µM) | % Inhibition of NO Production |
| Control | - | ||
| LPS (1 µg/mL) | - | ||
| This compound + LPS | e.g., 1 µg/mL | ||
| This compound + LPS | e.g., 3 µg/mL | ||
| This compound + LPS | e.g., 9 µg/mL | ||
| Positive Control (e.g., Dexamethasone) | e.g., 10 µM |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | ||
| LPS (1 µg/mL) | - | ||
| This compound + LPS | e.g., 1 µg/mL | ||
| This compound + LPS | e.g., 3 µg/mL | ||
| This compound + LPS | e.g., 9 µg/mL | ||
| Positive Control (e.g., Dexamethasone) | e.g., 10 µM |
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This model is widely used to assess the anti-inflammatory activity of test compounds.[10] Edema formation induced by carrageenan is a biphasic event, with the initial phase attributed to the release of histamine, serotonin, and bradykinin, and the later phase associated with prostaglandin (B15479496) production.[10]
Methodology:
-
Grouping: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin (B1671933) or diclofenac), and test compound groups at various doses.[1]
-
Compound Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[1]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[1]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[1]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation:
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume (mL) at different time points | % Inhibition of Edema (at 3h) |
| 0h | 1h | ||
| Vehicle Control | - | ||
| This compound | e.g., 10 | ||
| This compound | e.g., 20 | ||
| This compound | e.g., 40 | ||
| Positive Control (e.g., Indomethacin) | e.g., 10 |
By employing a combination of in vitro and in vivo models, researchers can gain valuable insights into the therapeutic potential and mechanism of action of this compound.[1] Further studies can then be designed to explore the specific molecular targets and signaling pathways involved in more detail.
References
- 1. benchchem.com [benchchem.com]
- 2. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of anti-inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kaurenic acid: An in vivo experimental study of its anti-inflammatory and antipyretic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 2,16-Kauranediol and Related Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaurane-type diterpenes are a class of natural products that have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, 2,16-Kauranediol and its structural analogs have emerged as promising candidates for therapeutic development, particularly in the areas of oncology and inflammatory diseases. Their potential is attributed to their ability to modulate key cellular signaling pathways, including the NF-κB and PI3K/Akt pathways, which are critically involved in the pathogenesis of cancer and inflammation.
These application notes provide a comprehensive guide for researchers interested in conducting in vivo studies to evaluate the efficacy of this compound and related kaurane (B74193) diterpenes. Detailed protocols for established animal models of inflammation and cancer are presented, along with a summary of reported quantitative data from studies on structurally similar compounds. Furthermore, this document includes visualizations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of the experimental designs and the compound's mechanisms of action.
I. In Vivo Models for Anti-Inflammatory Activity
A widely accepted and reproducible animal model for screening acute anti-inflammatory activity is the carrageenan-induced paw edema model. This assay is particularly sensitive to inhibitors of prostaglandin (B15479496) synthesis.
Quantitative Data from In Vivo Anti-Inflammatory Studies of Kaurane Diterpenes
The following table summarizes the anti-inflammatory effects of various kaurane diterpenes in the carrageenan-induced paw edema model. This data can serve as a reference for designing studies with this compound.
| Compound | Animal Model | Doses Administered | Max. Inhibition of Edema (%) | Time Point of Max. Inhibition (hours) |
| Kaurenoic Acid | Rat | 80 mg/kg | 60.26% | 2 |
| Kaurenoic Acid | Rat | 160 mg/kg | 81% | 2 |
| Pimaradienoic Acid | Mouse | 10 mg/kg (p.o.) | Significant Inhibition | 1, 3, and 5 |
| Compound 8 (from Isodon henryi) | Mouse (LPS-induced) | - | IC50: 15.99 ± 0.75 µM (NO inhibition) | - |
| Compound 16 (from Isodon henryi) | Mouse (LPS-induced) | - | Strong NO inhibition | - |
Note: p.o. - per os (by mouth); NO - Nitric Oxide. Data for compounds 8 and 16 are from an in vitro assay on LPS-induced RAW 264.7 cells, which is a strong indicator of in vivo anti-inflammatory potential.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for inducing and evaluating acute inflammation in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound or related test compound
-
Vehicle for compound administration (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Positive control: Indomethacin (10 mg/kg)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Syringes and needles (26G)
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory environment for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (Indomethacin)
-
Group 3-5: Test compound at low, medium, and high doses.
-
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_control - V_treated) / V_control] * 100 where V is the mean increase in paw volume.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.
-
Note on Lipophilic Compounds: For lipophilic compounds like diterpenes, ensuring proper solubilization is crucial for bioavailability. The vehicle may need to be optimized. A common vehicle for such compounds is a mixture of DMSO, Cremophor EL, and saline.
Experimental workflow for the carrageenan-induced paw edema model.
II. In Vivo Models for Anticancer Activity
The subcutaneous xenograft tumor model in immunodeficient mice is a cornerstone for evaluating the in vivo efficacy of potential anticancer compounds. This model allows for the assessment of a compound's ability to inhibit tumor growth.
Quantitative Data from In Vivo Anticancer Studies of Kaurane Diterpenes
The following table presents the tumor growth inhibition data for various kaurane diterpenes in xenograft models, providing a valuable reference for studies on this compound.
| Compound | Cancer Cell Line | Animal Model | Doses Administered (i.p.) | Tumor Growth Inhibition (%) | Reference |
| Oridonin (B1677485) | HCT8 (Colon) | Nude mice | 5 mg/kg/day | 39.2% | [1] |
| Oridonin | HCT8 (Colon) | Nude mice | 10 mg/kg/day | 66.7% | [1] |
| Oridonin | SNU-5 (Gastric) | BALB/c nude mice | Dose-dependent | Significant | [2] |
| Oridonin | T24 (Bladder) | Nude mice | 10 mg/kg/day | Significant | [3] |
| Eriocalyxin B | Raji (Lymphoma) | Nude mice | 15 mg/kg (every other day) | ~60% (volume reduction) | [4] |
| Eriocalyxin B | CAPAN-2 (Pancreatic) | Nude mice | 2.5 mg/kg | Significant (weight reduction) | [4] |
| Inflexinol | SW620 (Colon) | Nude mice | 12 mg/kg | 64.5% (volume reduction) | [5] |
| Inflexinol | SW620 (Colon) | Nude mice | 36 mg/kg | 47.8% (volume reduction) | [5] |
| Effusanin E | CNE2 (Nasopharyngeal) | Nude mice | 30 mg/kg | Significant | [5] |
Note: i.p. - intraperitoneal.
Experimental Protocol: Subcutaneous Xenograft Tumor Model in Mice
This protocol outlines the steps for establishing and evaluating the effect of a test compound on subcutaneous tumors in nude mice.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID mice), 4-6 weeks old
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Matrigel (optional, can enhance tumor take rate)
-
This compound or related test compound
-
Vehicle for compound administration
-
Positive control (e.g., a standard chemotherapeutic agent for the chosen cell line)
-
Digital calipers
-
Syringes and needles (27G)
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under appropriate conditions until a sufficient number of cells are obtained.
-
Cell Preparation: Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1-10 x 10^6 cells per 100 µL. Cells can be mixed 1:1 with Matrigel.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Compound Administration: Administer the vehicle, positive control, or test compound according to the planned dosing schedule (e.g., daily, every other day) via an appropriate route (e.g., i.p., p.o.).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise and weigh the tumors.
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the percentage of tumor growth inhibition for the treated groups compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the findings.
-
Experimental workflow for the subcutaneous xenograft tumor model.
III. Implicated Signaling Pathways
The anti-inflammatory and anticancer effects of kaurane diterpenes are often attributed to their modulation of the NF-κB and PI3K/Akt signaling pathways.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the immune and inflammatory responses, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. Kaurane diterpenes have been shown to inhibit NF-κB signaling.[5][6]
Kaurane diterpenes inhibit the NF-κB pathway at multiple points.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers. Several kaurane diterpenes have been reported to exert their anticancer effects by inhibiting this pathway.[5][7]
Kaurane diterpenes can suppress the PI3K/Akt signaling cascade.
Conclusion
The information and protocols provided in these application notes offer a solid foundation for the in vivo investigation of this compound and related kaurane diterpenes. The presented data from analogous compounds suggest that this class of molecules holds significant therapeutic potential. By utilizing the detailed methodologies and understanding the underlying signaling pathways, researchers can effectively design and execute preclinical studies to further elucidate the pharmacological properties of these promising natural products.
References
- 1. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor activity of oridonin on SNU-5 subcutaneous xenograft model via regulation of c-Met pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eriocalyxin B, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Diterpenoid Delivery: Formulation Strategies for Enhanced Bioavailability of 2,16-Kauranediol
For Immediate Release
[City, State] – [Date] – In a significant advancement for natural product drug development, detailed application notes and protocols have been released today, outlining novel formulation strategies to enhance the oral bioavailability of 2,16-Kauranediol, a promising diterpenoid compound. These guidelines, designed for researchers, scientists, and drug development professionals, address the key challenge of the compound's low aqueous solubility, a common hurdle for this class of molecules.
This compound, a member of the kaurane (B74193) family of diterpenoids, has garnered scientific interest for its potential therapeutic applications, which are believed to encompass anti-inflammatory and cytotoxic activities. However, its lipophilic nature, evidenced by a calculated LogP of 4.4, significantly hinders its absorption when administered orally, thereby limiting its clinical potential. The newly developed protocols focus on overcoming this limitation through advanced formulation techniques, including liposomal encapsulation and solid dispersion.
"The therapeutic promise of many natural compounds like this compound is often unrealized due to poor bioavailability," explains a lead scientist on the project. "These application notes provide a clear and actionable roadmap for researchers to unlock the full potential of this compound."
The comprehensive documentation includes detailed experimental protocols for creating both liposomal and solid dispersion formulations of this compound. It also provides standardized procedures for in vitro and in vivo evaluation of these formulations, including Caco-2 permeability assays to assess intestinal absorption and rodent pharmacokinetic studies to determine key bioavailability parameters.
A key feature of the release is the inclusion of clearly structured tables summarizing all quantitative data, facilitating easy comparison between different formulation approaches. Furthermore, to aid in the understanding of the underlying scientific principles, the notes are supplemented with diagrams illustrating key experimental workflows and the putative signaling pathways through which this compound may exert its therapeutic effects.
Application Notes and Protocols
Introduction
This compound is a tetracyclic diterpenoid with a molecular formula of C₂₀H₃₄O₂ and a molecular weight of 306.5 g/mol . Its highly lipophilic character (calculated XLogP3: 4.4) leads to poor aqueous solubility, which is a major obstacle to achieving adequate oral bioavailability.[1] This document provides detailed protocols for the formulation of this compound to improve its solubility and absorption, along with methods for evaluating the efficacy of these formulations. The potential pharmacological activities of kaurane diterpenoids, such as anti-inflammatory and anticancer effects, underscore the importance of developing effective delivery systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to formulation development. The following table summarizes the available data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄O₂ | [2] |
| Molecular Weight | 306.5 g/mol | [2] |
| Calculated XLogP3 | 4.4 | [1] |
| Boiling Point | 416.9 ± 28.0 °C at 760 mmHg | [1] |
| Flash Point | 183.8 ± 18.6 °C | [1] |
| Melting Point (estimated for kaurane diterpenoids) | 150 - 250 °C | [3][4] |
| Aqueous Solubility | Poor (inferred from high LogP) |
Formulation Strategies
Two primary formulation strategies are presented to enhance the bioavailability of this compound: liposomal encapsulation and solid dispersion.
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the lipophilic this compound, encapsulation within the lipid bilayer can improve its dispersion in aqueous environments and facilitate its transport across the intestinal mucosa.
Solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state. This can enhance the dissolution rate and apparent solubility of poorly water-soluble drugs by reducing particle size, improving wettability, and converting the drug to an amorphous form.
Experimental Protocols
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol (CH)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Dynamic light scattering (DLS) instrument
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a 10:2:1 molar ratio in a minimal volume of chloroform:methanol (2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at 40°C under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (~50-60°C).
-
Subject the resulting multilamellar vesicles (MLVs) to bath sonication for 15 minutes to form small unilamellar vesicles (SUVs).
-
For a uniform size distribution, extrude the liposome (B1194612) suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Determine the encapsulation efficiency (EE%) by separating the unencapsulated drug from the liposomes using centrifugation and quantifying the drug in the supernatant and pellet using a suitable analytical method (e.g., HPLC).
Encapsulation Efficiency Calculation: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
This protocol details the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (B124986) (PVP K30) as the carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
Equipment:
-
Magnetic stirrer
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Prepare drug-carrier mixtures in weight ratios of 1:1, 1:2, and 1:4.
-
Dissolve the required amount of this compound and PVP K30 in a suitable volume of methanol with constant stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at 50°C.
-
Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.
-
Store the prepared solid dispersion in a desiccator until further evaluation.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
-
Evaluate the in vitro dissolution rate of the solid dispersion in a relevant medium (e.g., simulated gastric fluid followed by simulated intestinal fluid).
In Vitro and In Vivo Evaluation
The Caco-2 cell monolayer is a well-established in vitro model for predicting human intestinal drug absorption.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids
-
Penicillin-Streptomycin
-
Transwell® inserts (0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
Procedure:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the monolayers with pre-warmed HBSS.
-
Add the test formulation (this compound solution, liposomes, or solid dispersion dissolved in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
To assess the integrity of the monolayer during the experiment, perform a Lucifer yellow flux assay.
-
Quantify the concentration of this compound in the collected samples by a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the apical chamber.
This protocol outlines a basic oral pharmacokinetic study in rats to determine the bioavailability of the formulated this compound.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Formulations:
-
This compound suspension (control)
-
This compound-loaded liposomes
-
This compound solid dispersion
Procedure:
-
Fast the rats overnight with free access to water before dosing.
-
Divide the rats into three groups (n=6 per group) for each formulation.
-
Administer the formulations orally via gavage at a dose of 50 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve), using appropriate software.
-
Calculate the relative bioavailability (Frel) of the formulations compared to the control suspension using the formula: Frel (%) = (AUCformulation / AUCcontrol) x 100
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Liposomes | ||||
| Solid Dispersion (1:1) | N/A | N/A | N/A | N/A |
| Solid Dispersion (1:2) | N/A | N/A | N/A | N/A |
| Solid Dispersion (1:4) | N/A | N/A | N/A | N/A |
Table 2: In Vitro Caco-2 Permeability of this compound Formulations
| Formulation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| This compound Solution | |
| Liposomes | |
| Solid Dispersion |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Control Suspension | 100 | |||
| Liposomes | ||||
| Solid Dispersion |
Visualization of Workflows and Pathways
To visually represent the experimental processes and potential biological interactions, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for formulation and evaluation.
Caption: Putative signaling pathways of this compound.
References
- 1. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to optimize the yield of 2,16-Kauranediol from plant material?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of 2,16-Kauranediol from plant material. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a member of the kaurane (B74193) diterpenoid class of natural products. Diterpenoids from various plant sources, including the genus Sigesbeckia, have been noted for their diverse and potent biological activities, such as anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug development.
Q2: Which plant species are the primary sources of this compound and related compounds?
A2: Sigesbeckia glabrescens, Sigesbeckia pubescens, and Sigesbeckia orientalis are prominent sources of kaurane diterpenoids. While the presence of this compound is anticipated in these species, a closely related and more extensively studied compound, ent-16β,17-dihydroxykauran-19-oic acid, has been isolated from Sigesbeckia pubescens.[1][2] The methodologies for this related compound can be adapted for the extraction and optimization of this compound.
Q3: What are the main challenges in isolating this compound from plant material?
A3: The primary challenges include the typically low concentrations of diterpenoids in plant biomass, the complexity of the plant matrix requiring extensive purification, and the potential for degradation of the target compound during extraction and isolation. The yield of pure diterpenoids from large amounts of plant material (often exceeding 10 kg) can be as low as a few milligrams.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Target Compound | - Inefficient initial extraction from plant material.- Degradation of this compound during processing.- Loss of compound during chromatographic purification. | - Optimize solvent polarity and extraction method (see Experimental Protocols).- Employ milder extraction conditions (e.g., lower temperatures).- Ensure careful fraction collection and monitoring during chromatography. |
| Presence of Impurities in Final Product | - Incomplete separation from other closely related diterpenoids.- Co-elution with other plant metabolites. | - Utilize multiple chromatographic techniques with different separation principles (e.g., normal-phase followed by reverse-phase chromatography).- Employ preparative HPLC for final purification. |
| Inconsistent Yields Between Batches | - Variation in the phytochemical profile of the plant material due to seasonal or geographical factors.- Inconsistent application of the extraction and purification protocol. | - Standardize the collection time and location of the plant material.- Maintain strict adherence to the validated experimental protocol. |
| Degradation of this compound | - Exposure to high temperatures, strong acids or bases, or prolonged exposure to light and air. | - Use low-temperature extraction methods where possible.- Work with neutral pH conditions unless the protocol specifies otherwise.- Store extracts and purified compounds in the dark and under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
The following protocols are adapted from methodologies used for the isolation of structurally similar kaurane diterpenoids from Sigesbeckia species and provide a robust starting point for optimizing the yield of this compound.
Protocol 1: Extraction of Crude Diterpenoid Mixture
-
Plant Material Preparation : Air-dry the aerial parts of the plant material (e.g., Sigesbeckia pubescens) and grind into a coarse powder.
-
Extraction :
-
Macerate the powdered plant material in 95% ethanol (B145695) (EtOH) at a 1:10 (w/v) ratio for 72 hours at room temperature.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Protocol 2: Fractionation and Isolation of Kaurane Diterpenoids
-
Solvent Partitioning :
-
Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
The ethyl acetate fraction is often enriched with diterpenoids.
-
-
Column Chromatography (Silica Gel) :
-
Subject the dried ethyl acetate fraction to silica (B1680970) gel column chromatography.
-
Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) to visualize diterpenoids.
-
-
Further Purification (Sephadex LH-20) :
-
Combine fractions containing compounds of interest and further purify using a Sephadex LH-20 column with methanol (B129727) as the mobile phase to remove smaller impurities.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
For the final purification of this compound, utilize preparative reverse-phase HPLC (e.g., C18 column) with a mobile phase gradient of methanol and water or acetonitrile (B52724) and water.
-
Quantitative Data
| Compound | Plant Source | Extraction Method | Purification Method | Typical Yield (mg/kg of dry plant material) |
| ent-16β,17-dihydroxykauran-19-oic acid | Sigesbeckia pubescens | Ethanolic Maceration | Silica Gel, Sephadex LH-20, Prep-HPLC | 5-15 |
| Kirenol | Sigesbeckia pubescens | Ethanolic Maceration | Silica Gel, Sephadex LH-20, Prep-HPLC | 10-25 |
Visualizations
Biosynthetic Pathway of Kaurane Diterpenoids
The following diagram illustrates the general biosynthetic pathway leading to the formation of the ent-kaurane skeleton, the precursor to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ent-16β,17-dihydroxy-kauran-19-oic acid, a kaurane diterpene acid from Siegesbeckia pubescens, presents antiplatelet and antithrombotic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects [mdpi.com]
Strategies to improve the purity of isolated 2,16-Kauranediol
Welcome to the technical support center for the isolation and purification of 2,16-Kauranediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of this diterpene compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting this compound from its natural source?
A1: this compound is a naturally occurring diterpene found in the aerial parts of plants like Euphorbia hirta.[1] The initial step typically involves the extraction of the dried and powdered plant material with an organic solvent. Common solvents for extracting diterpenoids include methanol (B129727), ethanol, or a mixture of dichloromethane (B109758) and methanol. The choice of solvent depends on the polarity of the target compound and the desire to minimize the co-extraction of highly polar or nonpolar impurities.
Q2: What are the most effective methods for purifying crude this compound extract?
A2: The most effective purification strategies for this compound, a polar diterpenoid, typically involve a combination of chromatographic techniques. The general workflow includes:
-
Initial Fractionation: The crude extract is often subjected to liquid-liquid partitioning or fractionation on a coarse stationary phase to separate compounds based on broad polarity differences.
-
Silica (B1680970) Gel Column Chromatography: This is a fundamental step for separating this compound from less polar and some more polar impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, reversed-phase preparative HPLC is often the final step.
-
Recrystallization: If a suitable solvent system is found, recrystallization can be a highly effective final polishing step to obtain a crystalline solid of high purity.
Q3: What is the solubility of this compound?
A3: this compound has low water solubility. It is generally soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For in vivo studies, formulations can be prepared using solvents such as PEG400, or as a suspension in 0.2% carboxymethyl cellulose (B213188) or a solution of 0.25% Tween 80 with 0.5% carboxymethyl cellulose.[2]
Q4: How can I monitor the purity of this compound throughout the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your column chromatography and assessing the purity of fractions. For more accurate quantitative assessment, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) is the preferred method.
Troubleshooting Guides
Issue 1: Low Yield of this compound after Initial Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Increase the extraction time or perform multiple extraction cycles with fresh solvent. Consider using a more polar solvent or a solvent mixture to enhance the extraction of the diol. |
| Degradation of the Compound | Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a moderate temperature. Ensure the plant material is properly dried and stored to prevent enzymatic degradation. |
| Incorrect Solvent Choice | Perform small-scale trial extractions with different solvents (e.g., methanol, ethanol, ethyl acetate (B1210297), dichloromethane) and analyze the extracts by TLC or HPLC to determine the most efficient solvent for this compound. |
Issue 2: Poor Separation during Silica Gel Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | Optimize the mobile phase using Thin-Layer Chromatography (TLC) first. Aim for a solvent system that gives your target compound an Rf value of 0.2-0.4 for good separation. A gradient elution, gradually increasing the polarity of the mobile phase, is often more effective than an isocratic elution. |
| Column Overloading | The amount of crude extract loaded onto the column should not exceed 1-5% of the total weight of the silica gel. Overloading leads to broad peaks and poor separation. |
| Co-eluting Impurities | If impurities have similar polarity to this compound, consider using a different stationary phase (e.g., alumina, reversed-phase silica) or a different chromatographic technique like preparative HPLC. |
| Irregular Column Packing | Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will result in uneven solvent flow and band broadening. |
Issue 3: Difficulty in Achieving High Purity with Preparative HPLC
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase | Systematically vary the composition of the mobile phase (e.g., the ratio of acetonitrile (B52724) or methanol to water) to improve the resolution between this compound and closely eluting impurities. |
| Peak Tailing | Peak tailing can be caused by interactions with the stationary phase. Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can often improve the peak shape for polar compounds. |
| Column Overload | Even with preparative columns, there is a loading limit. If resolution is poor, try injecting a smaller amount of the sample. |
| Unresolved Impurities | If baseline separation is not achieved, consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or cyano column) or a column with smaller particle size for higher efficiency. |
Issue 4: Challenges with Recrystallization
| Possible Cause | Troubleshooting Step |
| No Crystal Formation | The solution may be too dilute. Try evaporating some of the solvent. If that fails, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of your compound. |
| Oiling Out | The compound is coming out of solution above its melting point. This can happen if the boiling point of the solvent is too high or if the solution is supersaturated. Try using a lower-boiling point solvent or a more dilute solution. |
| Impure Crystals | If the crystals are not pure, it may be due to rapid crystallization trapping impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization step may be necessary. |
Quantitative Data Summary
The following table provides an illustrative example of the expected purity progression during the purification of this compound. Actual values may vary depending on the starting material and the specific conditions used.
| Purification Step | Starting Purity (Approx.) | Final Purity (Approx.) | Typical Recovery |
| Crude Extract | 1-5% | - | - |
| Silica Gel Chromatography | 5-50% | 70-90% | 60-80% |
| Preparative HPLC | 70-90% | >95% | 70-90% |
| Recrystallization | >95% | >99% | 80-95% |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude or partially purified extract in a minimal amount of the initial mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Begin elution with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The gradient is typically run from 100% hexane (B92381) to 100% ethyl acetate, followed by a methanol gradient if necessary.
-
Fraction Collection: Collect fractions of a suitable volume and monitor them by TLC.
-
Analysis: Combine the fractions containing the pure this compound based on the TLC analysis.
Protocol 2: Preparative Reversed-Phase HPLC
-
Column: Use a C18 preparative HPLC column.
-
Mobile Phase: A common mobile phase for kaurane (B74193) diterpenoids is a gradient of water (A) and acetonitrile or methanol (B). A typical starting point is a gradient from 50% B to 100% B over 30-40 minutes. The addition of 0.1% formic acid to both solvents can improve peak shape.
-
Sample Preparation: Dissolve the sample from the previous step in the initial mobile phase composition or in a minimal amount of a stronger solvent like methanol. Filter the sample through a 0.45 µm filter before injection.
-
Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the peak of this compound.
-
Post-Purification: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried to obtain the pure compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Technical Support Center: Overcoming Low Solubility of 2,16-Kauranediol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 2,16-Kauranediol.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and troubleshooting advice for common issues encountered during the solubilization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of this compound?
A1: this compound is a kaurane (B74193) diterpenoid with a chemical formula of C20H34O2.[1] Its molecular structure is largely hydrophobic due to the tetracyclic diterpene core, leading to poor solubility in aqueous solutions. The presence of two hydroxyl groups is insufficient to overcome the lipophilic nature of the carbon skeleton.
Q2: What are the most common and effective methods to improve the solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. The most common approaches include the use of co-solvents, surfactants, cyclodextrin (B1172386) complexation, and nanoparticle formulations.[2][3][4][5] The choice of method often depends on the specific experimental requirements, such as the desired final concentration, biocompatibility, and the intended application.
Q3: How do co-solvents increase the solubility of this compound?
A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][6][7] This change in polarity reduces the interfacial tension between the aqueous solution and the hydrophobic this compound, allowing for greater solubilization.[6] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[8][9]
Q4: How do surfactants help in solubilizing this compound?
A4: Surfactants are amphiphilic molecules that possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[10] In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[11] The hydrophobic tails form the core of the micelle, creating a microenvironment where poorly soluble compounds like this compound can be encapsulated, while the hydrophilic heads face the aqueous exterior, allowing the entire complex to be dispersed in water.[11][12]
Q5: What is cyclodextrin complexation and how does it work for this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13][14][15] They can encapsulate hydrophobic "guest" molecules, such as this compound, within their cavity to form an inclusion complex.[15][16] This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule.[13][14]
Troubleshooting Common Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution of a co-solvent stock solution. | The concentration of the co-solvent has dropped below the level required to maintain solubility. | 1. Increase the initial concentration of the co-solvent in the stock solution. 2. Perform dilutions into an aqueous solution that already contains a certain percentage of the co-solvent. 3. Consider using a different solubilization method, such as cyclodextrin complexation, which can offer greater stability upon dilution. |
| Low entrapment efficiency in nanoparticle formulations. | 1. Poor affinity of this compound for the lipid core. 2. Suboptimal formulation parameters (e.g., lipid concentration, surfactant concentration, homogenization speed). | 1. Screen different lipids to find one with better solubilizing capacity for this compound. 2. Optimize the formulation by adjusting the ratio of lipid, surfactant, and drug. 3. Modify the production parameters, such as increasing homogenization time or pressure. |
| Phase separation or cloudiness in surfactant-based formulations. | 1. The concentration of the surfactant is below the Critical Micelle Concentration (CMC). 2. The temperature is affecting the stability of the micelles (cloud point). 3. Incompatibility between the surfactant and other components in the solution. | 1. Ensure the surfactant concentration is above its CMC. 2. Check the cloud point of the surfactant and ensure the working temperature is below this point. 3. Test different types of surfactants (non-ionic, ionic) to find a compatible one. |
| Incomplete dissolution with cyclodextrins. | 1. The molar ratio of cyclodextrin to this compound is too low. 2. The type of cyclodextrin is not optimal for the size and shape of this compound. 3. Inefficient complexation method. | 1. Increase the molar ratio of cyclodextrin to the drug. 2. Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). 3. Try different complexation techniques such as kneading, co-evaporation, or freeze-drying.[13] |
Quantitative Data on Solubility Enhancement
The following tables summarize the potential improvements in the aqueous solubility of this compound using different solubilization techniques. Note: The following data are illustrative and may vary based on specific experimental conditions.
Table 1: Solubility of this compound with Co-solvents
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) | Fold Increase |
| None (Water) | 0 | ~1 | 1 |
| Ethanol | 10 | 15 | 15 |
| Ethanol | 20 | 50 | 50 |
| Propylene Glycol | 10 | 12 | 12 |
| Propylene Glycol | 20 | 45 | 45 |
| PEG 400 | 10 | 25 | 25 |
| PEG 400 | 20 | 80 | 80 |
Table 2: Solubility of this compound with Surfactants
| Surfactant | Concentration (% w/v) | Apparent Solubility (µg/mL) | Fold Increase |
| None (Water) | 0 | ~1 | 1 |
| Polysorbate 80 | 1 | 150 | 150 |
| Polysorbate 80 | 2 | 350 | 350 |
| Cremophor EL | 1 | 200 | 200 |
| Cremophor EL | 2 | 450 | 450 |
| Sodium Dodecyl Sulfate | 0.5 | 500 | 500 |
Table 3: Solubility of this compound with Cyclodextrins
| Cyclodextrin | Molar Ratio (Drug:CD) | Apparent Solubility (µg/mL) | Fold Increase |
| None (Water) | - | ~1 | 1 |
| β-Cyclodextrin | 1:1 | 100 | 100 |
| β-Cyclodextrin | 1:2 | 250 | 250 |
| HP-β-Cyclodextrin | 1:1 | 400 | 400 |
| HP-β-Cyclodextrin | 1:2 | 900 | 900 |
Experimental Protocols
This section provides detailed methodologies for key experiments to enhance the solubility of this compound.
Protocol 1: Solubility Enhancement using Co-solvents
-
Preparation of Co-solvent Stock Solutions: Prepare various concentrations (e.g., 10%, 20%, 40% v/v) of ethanol, propylene glycol, and PEG 400 in deionized water.
-
Saturation Shake-Flask Method:
-
Add an excess amount of this compound to a known volume of each co-solvent solution in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[17]
-
After agitation, centrifuge the samples to separate the undissolved solid.
-
-
Quantification:
-
Carefully collect the supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., methanol, acetonitrile) to a concentration within the linear range of a suitable analytical method (e.g., HPLC-UV).
-
Quantify the concentration of dissolved this compound.
-
Protocol 2: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)
-
Molar Ratio Calculation: Determine the required amounts of this compound and the selected cyclodextrin (e.g., HP-β-cyclodextrin) for the desired molar ratios (e.g., 1:1, 1:2).
-
Kneading Process:
-
Place the calculated amount of cyclodextrin in a mortar.
-
Add a small amount of a water-alcohol mixture (e.g., 1:1 v/v) to form a paste.
-
Gradually add the this compound to the paste and knead for 60-90 minutes.
-
During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
-
Drying and Storage:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder and store it in a desiccator.
-
Protocol 3: Formulation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Preparation of Lipid and Aqueous Phases:
-
Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) by heating to about 5-10°C above the melting point of the lipid.
-
Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in deionized water and heat to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase and mix using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.
-
-
Nanoparticle Formation:
-
Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
-
Cooling and Characterization:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterize the SLNs for particle size, zeta potential, and entrapment efficiency.
-
Visualizations
The following diagrams illustrate the workflows and mechanisms described in this guide.
Caption: Workflow for determining the solubility of this compound using co-solvents.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.
Caption: A potential signaling pathway for a bioactive compound like this compound.
References
- 1. echemi.com [echemi.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. longdom.org [longdom.org]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gemini Surfactants: Advances in Applications and Prospects for the Future [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. asianpharmtech.com [asianpharmtech.com]
- 13. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Preventing degradation of 2,16-Kauranediol during storage
Disclaimer: The information provided in this document is intended as a general guide for researchers, scientists, and drug development professionals. Currently, there is a lack of specific published stability data for 2,16-Kauranediol. Therefore, the recommendations, experimental protocols, and data presented here are based on the general chemical properties of kaurane (B74193) diterpenoids and established principles of chemical stability testing. It is crucial to validate these recommendations for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the general behavior of kaurane diterpenoids, this compound is likely susceptible to degradation from exposure to:
-
Oxidation: The hydroxyl groups in the molecule can be susceptible to oxidation. The presence of atmospheric oxygen can initiate and propagate oxidative degradation.
-
Light (Photodegradation): Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.
-
Elevated Temperatures (Thermal Degradation): Higher temperatures accelerate the rate of chemical reactions, including degradation pathways.
-
Strong Acids and Bases (Hydrolysis): Extreme pH conditions can catalyze the degradation of the compound.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, we recommend the following storage conditions:
-
Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. If this is not feasible, ensure the container is tightly sealed.
-
Form: Storing the compound as a dry solid is generally preferable to storage in solution. If storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures.
Q3: I have stored my this compound solution for a few weeks at room temperature and suspect it may have degraded. How can I check its purity?
A3: You can assess the purity of your this compound sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is capable of separating the intact this compound from its potential degradation products. By comparing the chromatogram of your stored sample to that of a freshly prepared standard, you can identify and quantify any degradation products that have formed.
Q4: What are the visible signs of this compound degradation?
A4: Visual inspection can sometimes provide initial clues of degradation, although these are not definitive. Potential signs include:
-
A change in the color of the solid material or solution.
-
The appearance of cloudiness or precipitation in a solution that was previously clear.
-
A noticeable change in the physical texture of the solid.
It is important to note that significant degradation can occur without any visible changes. Therefore, analytical testing is necessary for a conclusive assessment of purity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent results in biological assays. | Degradation of this compound leading to reduced concentration of the active compound and/or the presence of interfering degradation products. | 1. Verify the purity of your this compound stock using a validated analytical method (e.g., HPLC). 2. Prepare fresh solutions from a solid sample stored under recommended conditions. 3. If using a new batch of the compound, perform a quality control check to confirm its identity and purity. |
| Appearance of new peaks in the HPLC chromatogram of a stored sample. | Chemical degradation of this compound. | 1. Quantify the percentage of degradation by comparing the peak area of the parent compound to the total peak area. 2. If degradation is significant, discard the sample and prepare a fresh one. 3. Review your storage and handling procedures to identify and mitigate the cause of degradation. |
| Loss of solid material or difficulty in dissolving the compound. | Potential sublimation if stored under vacuum for extended periods at elevated temperatures, or conversion to less soluble degradation products. | 1. Ensure storage containers are properly sealed. 2. Avoid prolonged storage at elevated temperatures, even in a desiccator. 3. If solubility is an issue, try gentle warming or sonication. If the material still does not dissolve, it may be degraded. |
Data Presentation
The following tables present hypothetical data from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate the expected stability profile based on the behavior of related kaurane diterpenoids.
Table 1: Hypothetical Stability of this compound Solid under Different Storage Conditions over 6 Months.
| Storage Condition | % Purity of this compound |
| -20°C, Protected from Light, Inert Atmosphere | >99% |
| 4°C, Protected from Light | 98-99% |
| 25°C, Protected from Light | 90-95% |
| 25°C, Exposed to Ambient Light | 80-85% |
| 40°C, Protected from Light | 75-80% |
Table 2: Hypothetical Results of a Forced Degradation Study of this compound in Solution (1 mg/mL in Methanol) after 24 hours.
| Stress Condition | % Degradation of this compound | Number of Major Degradation Products |
| 0.1 M HCl at 60°C | 15-20% | 2 |
| 0.1 M NaOH at 60°C | 25-30% | 3 |
| 1% H₂O₂ at 25°C | 30-40% | 4 |
| UV Light (254 nm) at 25°C | 10-15% | 2 |
| 60°C (Thermal) | 5-10% | 1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Place a vial containing the stock solution in a temperature-controlled oven at 60°C for 7 days. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
Photodegradation: Expose a vial of the stock solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for a specified period. A control sample should be kept in the dark under the same conditions. At the end of the exposure period, analyze both samples by HPLC.
-
Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities. A typical mobile phase would consist of:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or phosphoric acid.
-
-
Gradient Program (Illustrative):
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax). If the compound lacks a strong chromophore, detection at a lower wavelength (e.g., 205-220 nm) may be necessary.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate specificity.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Experimental workflow for a forced degradation study.
Troubleshooting inconsistent results in 2,16-Kauranediol bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,16-Kauranediol bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
This compound is a member of the ent-kaurane diterpenoid class of natural products. Compounds of this class are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific data for this compound is limited, related ent-kaurane diterpenoids have demonstrated potent cytotoxic and pro-apoptotic effects against various cancer cell lines.[1]
Q2: I am observing high variability between my replicate wells in a cytotoxicity assay. What are the potential causes?
High variability in bioassay results can stem from several factors:
-
Pipetting and Dilution Errors: Inaccurate serial dilutions can lead to incorrect final concentrations. Ensure pipettes are calibrated and use fresh tips for each dilution.
-
Inconsistent Cell Seeding: Uneven cell distribution in microplates can cause significant well-to-well variation. Ensure a homogenous cell suspension before and during seeding.
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations. It is advisable to fill the outer wells with sterile media or phosphate-buffered saline (PBS) and not use them for experimental samples.
-
Compound Solubility: Poor solubility of this compound in the assay medium can lead to inconsistent concentrations. Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in the culture medium.
-
Environmental Fluctuations: Variations in incubator temperature and CO2 levels can affect cell growth and drug sensitivity.
Q3: My anti-inflammatory assay is showing no inhibition of nitric oxide (NO) production, even at high concentrations of this compound. What could be the issue?
Several factors could contribute to a lack of activity in an NO assay:
-
Compound Degradation: Diterpenoids can be unstable. Prepare fresh stock solutions of this compound for each experiment and protect them from light and excessive heat.
-
Cell Health: The cells used (e.g., RAW 264.7 macrophages) may not be responding optimally to the inflammatory stimulus (e.g., lipopolysaccharide - LPS). Ensure cells are healthy and in the logarithmic growth phase.
-
Sub-optimal LPS Concentration: The concentration of LPS used to induce inflammation may be too high, masking the inhibitory effect of the compound. A dose-response experiment for LPS is recommended to determine the optimal concentration.
-
Assay Timing: The time point for measuring nitrite (B80452) accumulation is critical. Measure nitrite levels at a time point where there is significant production in the LPS-stimulated group but before the cells begin to die.
Q4: How do I choose the appropriate solvent for dissolving this compound?
The choice of solvent is critical for obtaining reliable results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving diterpenoids for in vitro assays. It is important to:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Perform serial dilutions in culture medium, ensuring the final DMSO concentration in the assay wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guides
Inconsistent Cytotoxicity Results
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inaccurate pipetting, uneven cell seeding, edge effects. | Calibrate pipettes, ensure a homogenous cell suspension, avoid using outer wells of the plate. |
| Non-reproducible IC50 values | Changes in cell passage number, different batches of reagents (e.g., FBS), compound degradation. | Use cells within a consistent passage number range, qualify new batches of reagents, prepare fresh compound stock solutions. |
| Atypical dose-response curve | Compound precipitation at high concentrations, compound degradation, or complex biological effects. | Visually inspect wells for precipitation, test a narrower concentration range, consider alternative assay endpoints. |
Issues with Anti-Inflammatory Assays
| Problem | Potential Cause | Recommended Solution |
| Low or no NO production in stimulated cells | Inactive LPS, unhealthy cells, incorrect cell density. | Use a fresh batch of LPS, ensure cell viability is high, optimize cell seeding density. |
| High background in negative controls | Contamination of media or reagents, cell stress. | Use fresh, sterile reagents, handle cells gently to minimize stress. |
| Inconsistent inhibition of NO production | Instability of this compound, variability in LPS stimulation. | Prepare fresh dilutions of the compound for each experiment, ensure consistent LPS treatment across all wells. |
Data Presentation
While specific quantitative data for this compound is not widely available, the following tables summarize the cytotoxic and anti-inflammatory activities of structurally related ent-kaurane diterpenoids. This data can serve as a reference for expected potency.
Table 1: Cytotoxic Activity of Representative ent-Kaurane Diterpenoids
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| ent-17-hydroxy-15-oxokauran- 19-oic acid | RAW264.7 | > 40 | [2] |
| ent-15α-hydroxy-16-kauran-19-oic acid | RAW264.7 | > 40 | [2] |
| Oridonin | HCT-116 (Colon) | 2.5 | [1] |
| Oridonin | A549 (Lung) | 4.8 | [1] |
| Eriocalyxin B | HL-60 (Leukemia) | 0.9 | [1] |
Table 2: Anti-Inflammatory Activity of Representative ent-Kaurane Diterpenoids
| Compound Name | Assay | Cell Line | IC50 (µM) | Reference |
| ent-17-hydroxy-15-oxokauran- 19-oic acid | NO Inhibition | RAW264.7 | 15.8 | [2] |
| ent-15α-hydroxy-16-kauran-19-oic acid | NO Inhibition | RAW264.7 | 21.4 | [2] |
| Compound from Isodon serra | NO Inhibition | BV-2 | 7.3 | [3] |
| Kaurene Derivative 28 | NO Inhibition | J774 | ~5 | [4] |
| Kaurene Derivative 55 | NO Inhibition | J774 | ~4 | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in logarithmic growth phase and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol is for measuring the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
DMSO
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Prepare dilutions of this compound in culture medium. Pre-treat the cells by adding 100 µL of the compound dilutions and incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include a control group with no LPS and a vehicle control group with DMSO and LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B. Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each sample. Calculate the percent inhibition of NO production for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Anti-inflammatory Effects of Two Ent-kaurane Diterpenes from the Stems and Leaves of Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of 2,16-Kauranediol in HPLC Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of 2,16-Kauranediol in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and provides systematic solutions to improve peak resolution.
Q1: I am observing poor resolution or co-elution of my this compound peak with other components in my sample. What should I do?
A1: Poor resolution is a common issue that can often be resolved by systematically optimizing your HPLC method. The resolution of two peaks is primarily influenced by three factors: efficiency (N), selectivity (α), and retention factor (k'). Here are the steps to troubleshoot and improve your separation:
-
Optimize the Mobile Phase Composition: This is often the most effective way to improve selectivity.[1][2][3]
-
Adjust the Organic Solvent Ratio: In reversed-phase HPLC, a common mode for diterpenoid analysis, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention time and may improve the separation of closely eluting peaks.[4]
-
Change the Organic Solvent: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Modify the Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and peak shape.[2] While this compound is not strongly ionizable, this can be relevant for other components in your sample matrix.
-
-
Evaluate Your Column: The choice of stationary phase is critical for achieving good selectivity.
-
Change the Stationary Phase: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a C30 column, which can offer different selectivities for structurally similar compounds.
-
Decrease the Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and sharper peaks, leading to better resolution.[4][2]
-
Increase the Column Length: A longer column increases the number of theoretical plates, which can improve resolution, but it will also increase analysis time and backpressure.[4][2]
-
-
Adjust the Flow Rate and Temperature:
-
Lower the Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, though it will lengthen the run time.[1]
-
Optimize the Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially altered selectivity.[4][2] However, be mindful of the thermal stability of your analyte.
-
The following diagram illustrates a general workflow for troubleshooting poor resolution:
Q2: My this compound peak is showing tailing. How can I improve the peak shape?
A2: Peak tailing can negatively impact resolution and quantification. Here are common causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak tailing.[5][6] Try diluting your sample or reducing the injection volume.
-
Secondary Interactions: Active sites on the silica (B1680970) backbone of the column can interact with polar analytes.
-
Use a Buffered Mobile Phase: Adding a buffer to your mobile phase can help to mask these active sites.[2]
-
Use a High-Purity Silica Column: Modern columns are often end-capped to reduce silanol (B1196071) activity.
-
-
Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can cause peak tailing. Try replacing the guard column and flushing the analytical column with a strong solvent. If the problem persists, the analytical column may need to be replaced.[7]
Q3: I am observing broad peaks for this compound. What could be the cause?
A3: Broad peaks lead to decreased resolution and sensitivity. Consider the following:
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening.[7] Use tubing with a small internal diameter and ensure all connections are properly made.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak broadening.[6][7] Whenever possible, dissolve your sample in the initial mobile phase.
-
Low Temperature: Operating at too low a temperature can increase mobile phase viscosity and lead to broader peaks.[8]
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
A1: For kaurane-type diterpenoids like this compound, a reversed-phase HPLC method is a good starting point. Here is a recommended initial method that can be further optimized:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 70% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (as kauranediols lack strong chromophores) or ELSD |
| Injection Volume | 10 µL |
Q2: How can I improve the resolution between this compound and a closely eluting impurity?
A2: To improve the resolution between two specific peaks, focus on optimizing the selectivity (α) of your method.
-
Fine-tune the Mobile Phase: Small changes in the organic solvent percentage can have a significant impact. Try a shallower gradient around the elution time of your peaks of interest.
-
Experiment with Different Organic Solvents: As mentioned earlier, changing from acetonitrile to methanol can alter elution order.
-
Consider a Different Column: A column with a different stationary phase chemistry, such as a phenyl-hexyl column, might provide the necessary change in selectivity.
The following table illustrates the potential impact of method modifications on the resolution of this compound and a hypothetical impurity.
| Method | Mobile Phase Gradient | Column | Resolution (Rs) |
| Initial Method | 70-90% Acetonitrile in 20 min | C18 | 1.2 |
| Optimized Gradient | 75-85% Acetonitrile in 20 min | C18 | 1.6 |
| Solvent Change | 75-85% Methanol in 20 min | C18 | 1.4 |
| Column Change | 75-85% Acetonitrile in 20 min | Phenyl-Hexyl | 2.1 |
Q3: What sample preparation steps are recommended for the analysis of this compound?
A3: Proper sample preparation is crucial for reliable HPLC analysis and to protect your column.
-
Extraction: If this compound is in a solid matrix (e.g., plant material), extract it with a suitable organic solvent like methanol or ethanol.
-
Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter that can clog the column.[7]
-
Dilution: Dilute the sample in a solvent that is compatible with your mobile phase, preferably the initial mobile phase composition. This will help to ensure good peak shape.
Experimental Protocols
Protocol 1: General HPLC Method for Kaurane Diterpenoids
This protocol is based on published methods for similar kaurane-type diterpenes and serves as a robust starting point for the analysis of this compound.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0 70 20 90 25 90 26 70 | 30 | 70 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD at 210 nm or ELSD (Drift tube: 40 °C, Nebulizer gas: Nitrogen at 2.0 bar).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter.
-
If necessary, dilute the filtered solution with the initial mobile phase (70% Acetonitrile in water with 0.1% acetic acid).
-
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. redalyc.org [redalyc.org]
- 4. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. mdpi.com [mdpi.com]
Addressing matrix effects in LC-MS analysis of 2,16-Kauranediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2,16-Kauranediol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3]
-
Ion Suppression: This is a common phenomenon where the presence of matrix components reduces the ionization efficiency of this compound, resulting in a decreased signal intensity and potentially leading to poor sensitivity, accuracy, and reproducibility.[1][2]
-
Ion Enhancement: Less frequently, matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal.[1][3]
Both effects can compromise the reliability of quantitative data. For a compound like this compound, which may be present at low concentrations in complex biological matrices, mitigating these effects is crucial for accurate analysis.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify at which points in the chromatographic run ion suppression or enhancement occurs.[4][5] A solution of this compound is continuously infused into the mass spectrometer after the analytical column while a blank matrix sample is injected. Any dip or rise in the baseline signal of this compound indicates the retention time of matrix components causing interference.
-
Post-Extraction Spike Method: This quantitative method, considered the "gold standard," calculates the matrix factor (MF).[6] The response of this compound in a post-extraction spiked blank matrix is compared to its response in a neat solvent at the same concentration.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 suggests no significant matrix effect.
-
Q3: What are the most effective strategies to minimize matrix effects for this compound analysis?
A3: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis.[1][7] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing interferences than simple Protein Precipitation (PPT).[2][7]
-
Improve Chromatographic Separation: Modifying the HPLC or UHPLC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce interference.[2][8] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects. Since it has nearly identical chemical properties and retention time to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification.[1][8]
-
Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in the same blank matrix as the samples can help to compensate for matrix effects.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
Problem 1: Poor sensitivity and low signal intensity for this compound.
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Assess Matrix Effect: Perform a post-column infusion experiment to confirm ion suppression at the retention time of this compound.[4][5] 2. Improve Sample Cleanup: Switch from Protein Precipitation to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering components like phospholipids (B1166683).[2][7][9] 3. Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the suppression zone.[8] 4. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[4][8] |
| Inefficient Ionization | 1. Optimize MS Source Parameters: Adjust parameters such as spray voltage, gas flows, and source temperature to optimize the ionization of this compound.[10] 2. Adjust Mobile Phase pH: Ensure the mobile phase pH promotes the formation of the desired ion (e.g., [M+H]+ or [M+Na]+). For kaurane (B74193) diterpenes, positive ionization mode is common.[10][11] |
Problem 2: High variability and poor reproducibility in replicate injections.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | 1. Implement a Robust Sample Preparation Protocol: Ensure the chosen sample preparation method (LLE or SPE) is highly consistent. Automating the procedure can improve reproducibility. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for injection-to-injection variability caused by matrix effects.[1][8] 3. Check for Contamination: Carryover from previous samples can introduce variability. Implement a thorough wash method between injections.[12] |
| Matrix Fouling of the LC or MS System | 1. Divert Flow: Use a divert valve to direct the flow to waste during the elution of highly interfering matrix components (e.g., salts at the beginning of the run and phospholipids at the end).[4] 2. Regularly Clean the Ion Source: Contamination from the sample matrix can build up in the ion source, leading to erratic performance.[9][12] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix (e.g., plasma).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or a reconstitution solvent to a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike the resulting clean extracts with this compound to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with this compound before the extraction process to the same final concentration. This set is used to determine recovery.
-
-
LC-MS Analysis: Analyze all three sets of samples under the same LC-MS conditions.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)
-
Overall Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A) = MF * RE
-
Data Presentation:
| Parameter | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Mean | %RSD |
| Peak Area (Set A) | 150,000 | 152,000 | 149,500 | 151,000 | 150,500 | 149,000 | 150,333 | 0.8% |
| Peak Area (Set B) | 95,000 | 98,000 | 92,000 | 96,500 | 94,000 | 93,500 | 94,833 | 2.4% |
| Matrix Factor (MF) | 0.63 | 0.64 | 0.62 | 0.64 | 0.62 | 0.63 | 0.63 | 1.4% |
In this example, the mean Matrix Factor of 0.63 indicates approximately 37% ion suppression.
Protocol 2: Generic Liquid-Liquid Extraction (LLE) for this compound from Plasma
Objective: To extract this compound from plasma while minimizing matrix interferences.
Methodology:
-
Sample Aliquot: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (ideally a SIL-IS for this compound).
-
pH Adjustment (Optional but Recommended): Add 50 µL of a buffer (e.g., ammonium (B1175870) acetate) to adjust the pH. The optimal pH will depend on the pKa of this compound to ensure it is in a neutral form for efficient extraction into an organic solvent.
-
Extraction: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex briefly and transfer to an autosampler vial for injection.
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: Comparison of sample preparation techniques.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. MALDI-HRMS imaging and HPLC-HRESI-MSn characterisation of kaurane diterpenes in the fruits of Xylopia aethiopica (Dunal) A. Rich (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
Improving the stability of 2,16-Kauranediol in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2,16-Kauranediol in cell culture media. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a member of the ent-kaurane diterpenoid class of natural products. These compounds are known for their diverse biological activities.[1][2][3] Due to its chemical structure, this compound is expected to be a hydrophobic molecule with limited aqueous solubility.
Q2: Why is the stability of this compound a concern in cell culture experiments?
Like many hydrophobic natural products, this compound may have limited stability in aqueous cell culture media. This can be due to several factors including poor solubility, precipitation, and degradation over time. Instability can lead to inconsistent and unreliable experimental results.
Q3: What are the common signs of this compound instability in my cell culture?
-
Precipitation: You may observe the formation of a visible precipitate in your culture medium after adding the compound, either immediately or over time.
-
Inconsistent dose-response: If you observe variable or non-reproducible results between experiments, it could be due to the degradation of the compound.
-
Loss of bioactivity: A gradual decrease in the expected biological effect over the course of an experiment can indicate that the compound is degrading.
Q4: How should I prepare stock solutions of this compound?
Due to its likely hydrophobicity, this compound should be dissolved in an organic solvent to create a concentrated stock solution. Common choices include dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. It is crucial to use a minimal amount of organic solvent and to ensure the final concentration in the cell culture medium is low enough (typically <0.5%) to avoid solvent-induced cytotoxicity. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in cell culture.
Issue 1: Precipitate Formation Upon Addition to Culture Media
Cause: The low aqueous solubility of this compound is exceeded when the stock solution is diluted into the aqueous culture medium.
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is as low as possible, ideally below 0.1%.
-
Use of Serum: If your experimental design allows, the presence of serum in the culture medium can help to solubilize hydrophobic compounds through binding to proteins like albumin.
-
Formulation with Solubilizing Agents: Consider using formulation strategies to enhance solubility. Cyclodextrins, for example, can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4][5]
-
Serial Dilutions: Prepare intermediate dilutions of the stock solution in culture medium to gradually decrease the solvent concentration.
Issue 2: Inconsistent or Loss of Biological Activity
Cause: this compound may be degrading in the cell culture medium over the course of the experiment. Diterpenoids can be susceptible to oxidation and other chemical modifications.[6][7]
Solutions:
-
Conduct a Stability Study: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium. A detailed protocol is provided below.
-
pH and Temperature Control: Ensure that the pH and temperature of your cell culture environment are stable, as fluctuations can affect the stability of the compound.
-
Minimize Exposure to Light: Protect the compound and your experimental setup from light, as some compounds are light-sensitive.
-
Freshly Prepare Working Solutions: Prepare the final working solutions of this compound immediately before each experiment from a frozen stock.
-
Consider Antioxidants: If oxidative degradation is suspected, the addition of antioxidants to the culture medium could be explored, though this may interfere with some experimental readouts.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Organic solvent (e.g., DMSO)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Prepare the working solution by diluting the stock solution into the pre-warmed cell culture medium to the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is below cytotoxic levels.
-
Aliquot the working solution into sterile containers for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO2).
-
At each time point , remove the respective sample and immediately store it at -80°C to halt any further degradation until analysis. The T=0 sample should be frozen immediately after preparation.
-
Quantify the concentration of this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the stability profile and calculate the half-life (t1/2) of the compound in the medium.
Data Presentation
The quantitative data from a stability study can be summarized in a table for easy comparison.
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS | % Remaining in Serum-Free Medium |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 99.1 | 95.2 |
| 4 | 96.2 | 97.8 | 88.9 |
| 8 | 91.7 | 94.3 | 76.5 |
| 24 | 75.3 | 81.2 | 45.1 |
| 48 | 52.1 | 65.8 | 18.7 |
| 72 | 35.8 | 48.9 | 5.4 |
| Half-life (t1/2) | ~45 hours | ~60 hours | ~20 hours |
Visualizations
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship [mdpi.com]
Technical Support Center: Scaling Up 2,16-Kauranediol Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are scaling up the extraction of 2,16-Kauranediol for larger studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the extraction of this compound?
A1: Scaling up natural product isolation presents several challenges.[1] Efficiency of operation becomes critical as the scale increases, often requiring process development.[1] A significant challenge in producing phyto-pharmaceuticals is the natural variability of the feedstock, which can lead to batch-to-batch inconsistencies.[2] For kaurane (B74193) diterpenes like this compound, which have complex structures, achieving a consistent, high-yield supply is a known hurdle.[3][4]
Q2: Which plant sources are known to contain this compound?
A2: this compound is a natural product that can be isolated from the aerial parts of Euphorbia hirta and from the Japanese cedar, Cryptomeria japonica.[5][6][7]
Q3: Are there alternative production methods to extraction from natural sources for obtaining kaurane diterpenes?
A3: Yes, synthetic biology offers a promising alternative.[8] Researchers have successfully engineered Escherichia coli to produce kaurane diterpenes like terpentetriene (B1263631) and ent-kaurene, demonstrating the potential for scalable and efficient production through fermentation.[3][4][8] This approach could bypass challenges associated with the availability and variability of plant materials.[9]
Q4: What are the key considerations for ensuring the quality and consistency of the final this compound product when scaling up?
A4: Adherence to Good Manufacturing Practices (GMP) is crucial.[10][11] This includes strict protocols for sourcing and verifying raw materials to ensure they are free from contaminants like pesticides and heavy metals.[11] Establishing and following written procedures for every step of the manufacturing process, from extraction to storage, is essential for ensuring product conformity to specifications.[10] Quality assurance should approve all materials, methods, and final product batches before they are made available for further studies.[10]
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Crude Extract
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Solvent Penetration | Ensure the plant material is ground to an appropriate particle size to increase the surface area for extraction.[2] For dried material, consider a pre-soaking step to rehydrate the plant matrix. |
| Incorrect Solvent-to-Material Ratio | A higher solvent-to-solid ratio generally improves extraction yield, but excessively high ratios can lead to unnecessary solvent waste and longer concentration times.[12] Optimize the ratio in small-scale pilot experiments before scaling up. |
| Insufficient Extraction Time | The duration of extraction should be sufficient to allow the solute to diffuse from the solid matrix.[12] Determine the optimal extraction time by performing a time-course study at a smaller scale. |
| Degradation of this compound | Some natural compounds can decompose during extraction due to heat or other factors.[12] If using a heat-based method like Soxhlet, consider using a lower extraction temperature or a non-heat-based method like maceration or percolation. |
| Natural Variability of Plant Material | The concentration of secondary metabolites in plants can vary based on factors like harvest time, geographical location, and storage conditions.[2][13] Source material from a reliable supplier with consistent quality control. |
Problem 2: Emulsion Formation During Liquid-Liquid Partitioning
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Surfactant-like Molecules | Samples high in phospholipids, free fatty acids, or proteins can cause emulsions.[14] |
| Vigorous Shaking | Instead of vigorous shaking of the separatory funnel, use gentle swirling or inversions to minimize emulsion formation.[14] |
| Similar Polarities of the Two Phases | The mutual solubility of the aqueous and organic phases can contribute to emulsion.[14] |
| Breaking an Existing Emulsion | - Salting Out: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help force the separation of the two phases.[14]- Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase and potentially break the emulsion.[14]- Filtration: Pass the mixture through a glass wool plug or a phase separation filter paper.[14]- Centrifugation: Centrifuging the mixture can help to separate the layers and compact the emulsion.[14] |
Problem 3: Co-elution of Impurities During Chromatographic Purification
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Stationary Phase | The choice of stationary phase (e.g., normal-phase silica, reversed-phase C18) is critical for separation. If co-elution occurs, consider switching to a stationary phase with a different selectivity. |
| Suboptimal Mobile Phase Composition | The solvent system (mobile phase) may not have the correct polarity to resolve this compound from impurities. Systematically vary the solvent ratios or try different solvent combinations to improve resolution. |
| Column Overloading | Loading too much crude extract onto the chromatography column will result in poor separation. Determine the loading capacity of your column for this specific separation. |
| Presence of Isomeric Compounds | Kaurane diterpenes can exist as various isomers which can be difficult to separate. Consider using high-performance liquid chromatography (HPLC) with a high-resolution column or employing orthogonal chromatographic techniques (e.g., normal-phase followed by reversed-phase). |
Experimental Protocols
Methanol (B129727) Extraction of this compound from Cryptomeria japonica
This protocol is adapted from a method used for the extraction of natural products from Cryptomeria japonica.[5]
Materials:
-
Dried and powdered leaves of Cryptomeria japonica
-
HPLC-grade methanol
-
Large glass containers for extraction
-
Glass funnel with glass wool
-
Rotary evaporator
Procedure:
-
Weigh the dried plant material. For a lab-scale extraction, a starting quantity of 4.14 kg has been reported.[5]
-
Place the plant material in a large container and add a sufficient volume of HPLC-grade methanol to completely submerge the material. A total of 50 L of methanol has been used for 4.14 kg of plant material in two successive extractions.[5]
-
Allow the first extraction to proceed for an extended period (e.g., 90 hours) at room temperature with occasional agitation.[5]
-
Separate the methanol extract from the plant material by percolation through a glass funnel with a glass wool filter.[5]
-
Repeat the extraction on the same plant material with fresh methanol for a shorter duration (e.g., 48 hours).[5]
-
Combine the methanol extracts from both extractions.
-
Concentrate the combined extract using a rotary evaporator at reduced pressure. Maintain a water bath temperature of 28 °C to minimize degradation of the target compound.[5]
Quantitative Data from a Representative Study:
| Parameter | Value | Reference |
| Starting Plant Material (C. japonica) | 4.14 kg | [5] |
| Total Methanol Used | 50 L | [5] |
| First Extraction Duration | 90 hours | [5] |
| Second Extraction Duration | 48 hours | [5] |
| Concentration Water Bath Temperature | 28 °C | [5] |
Visualizations
General Workflow for Scaling Up Natural Product Extraction
References
- 1. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. BJOC - Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Good Manufacturing Practices Guidance Document - Canada.ca [canada.ca]
- 11. GMP and ISO Standards for Botanical Extracts Manufacturers_Cactus Botanics [cactusbotanics.com]
- 12. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masi.eu [masi.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Experimental Protocols for Kaurane Diterpenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kaurane (B74193) diterpenes. Detailed methodologies for key experiments are provided, along with quantitative data summaries and diagrams of relevant signaling pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction, purification, and biological evaluation of kaurane diterpenes.
Solubility and Stability
Q1: My kaurane diterpene has poor solubility in aqueous buffers for biological assays. What can I do?
A1: Poor aqueous solubility is a common challenge with many kaurane diterpenes due to their lipophilic nature.[1] Here are several strategies to enhance solubility:
-
Co-solvents: Initially, try dissolving the compound in a small amount of a biocompatible organic solvent like DMSO or ethanol (B145695), and then diluting it with the aqueous buffer. Be sure to include a vehicle control in your experiments to account for any effects of the solvent.
-
Cyclodextrins: Complexation with cyclodextrins can improve the solubility of hydrophobic compounds like kaurenoic acid.[2][3]
-
Glycosidation: The addition of a sugar moiety (glycoside) can significantly increase the water solubility of kaurane diterpenes.[4] This can be achieved through chemical or enzymatic methods.
-
Formulation Strategies: Techniques such as solid dispersions, liposomes, or nanoformulations can also be employed to improve solubility and bioavailability.[5]
Q2: I am concerned about the stability of my isolated kaurane diterpenes during storage. What are the best practices?
A2: Some kaurane diterpenes can be sensitive to degradation. For instance, certain derivatives are known to be unstable in the presence of atmospheric oxygen, light, heat, and mineral acids.[6]
-
Storage Conditions: Store pure compounds and extracts in airtight, amber-colored vials at low temperatures (-20°C or -80°C) to protect them from light and oxidation.
-
Inert Atmosphere: For highly sensitive compounds, consider storing them under an inert atmosphere (e.g., nitrogen or argon).
-
pH Considerations: Be mindful of the pH of your solutions, as acidic conditions can promote degradation or rearrangement of some kaurane structures.
-
Monitor Purity: Periodically check the purity of your stored samples using techniques like HPLC to detect any degradation products.
Extraction and Purification
Q3: My extraction yield of kaurane diterpenes from plant material is very low. How can I improve it?
A3: Low yields can be due to several factors, from the plant material itself to the extraction procedure.
-
Plant Material: Ensure the correct plant part is being used and that it is harvested at the optimal time. The concentration of secondary metabolites can vary with season and plant age. Proper drying and grinding of the plant material will also increase the extraction efficiency.
-
Solvent Selection: The choice of solvent is critical. A common approach is a stepwise extraction with solvents of increasing polarity. For example, starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol (B129727) or ethanol. Reflux extraction with 90% ethanol has been shown to be effective for some kaurane diterpenes.
-
Extraction Method: Techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time compared to simple maceration.
Q4: I am having difficulty separating closely related kaurane diterpenes by silica (B1680970) gel chromatography. What can I do?
A4: Co-elution of structurally similar compounds is a common challenge.
-
Solvent System Optimization: A systematic trial of different solvent systems with varying polarities is the first step. Using a gradient elution, where the polarity of the mobile phase is gradually increased, can improve separation.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases like alumina, or reversed-phase columns (e.g., C18).
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often the most effective method. It offers higher resolution and efficiency than standard column chromatography.
-
Other Chromatographic Techniques: Techniques like Medium Pressure Liquid Chromatography (MPLC) or Sephadex LH-20 gel chromatography can also be effective for purification.
Biological Assays
Q5: I am observing high background noise in my MTT assay for cytotoxicity. What could be the cause?
A5: High background in an MTT assay can stem from several sources.
-
Media Components: Phenol (B47542) red and serum in the culture medium can interfere with the assay. It's recommended to perform the MTT incubation step in serum-free and phenol red-free media.[7]
-
Compound Interference: The test compound itself might react with MTT. Always include a control well with the compound in media but without cells to check for this.
-
Incomplete Solubilization: Ensure the formazan (B1609692) crystals are completely dissolved before reading the absorbance. Incomplete solubilization can lead to inaccurate and variable readings.[7][8] Using a solubilization solution containing SDS in HCl can help.[9]
Q6: My results for the antibacterial MIC assay are not reproducible. What are some common pitfalls?
A6: Reproducibility in MIC assays depends on strict adherence to standardized protocols.
-
Inoculum Density: The starting concentration of bacteria must be consistent. Standardize your inoculum using a McFarland standard.[10]
-
Compound Precipitation: If your compound precipitates in the broth, it will not be available to act on the bacteria, leading to erroneously high MIC values. Address any solubility issues before performing the assay.
-
Solvent Effects: Ensure the concentration of the solvent (e.g., DMSO) used to dissolve the compound is below the level that affects bacterial growth.[11]
-
Incubation Conditions: Maintain consistent incubation time, temperature, and atmospheric conditions (e.g., CO2 for certain bacteria).[12]
Experimental Protocols
General Protocol for Extraction and Isolation of Kaurane Diterpenes from Plant Material
This protocol provides a general workflow for the extraction and isolation of kaurane diterpenes.
Caption: General workflow for kaurane diterpene extraction and purification.
Methodology:
-
Plant Material Preparation: The selected plant material (e.g., aerial parts) is dried and pulverized to a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is subjected to reflux extraction, typically with a solvent like 90% ethanol, for several hours. This process is often repeated multiple times to ensure complete extraction.
-
Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is then partitioned between water and an organic solvent of intermediate polarity, such as ethyl acetate. The kaurane diterpenes will typically partition into the organic layer.
-
Silica Gel Column Chromatography: The concentrated organic fraction is subjected to column chromatography on silica gel.[13][14] A gradient elution is performed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected and analyzed by Thin Layer Chromatography (TLC).
-
Further Purification: Fractions containing the compounds of interest are pooled and may require further purification using techniques like Medium Pressure Liquid Chromatography (MPLC), Sephadex LH-20 gel chromatography, or preparative High-Performance Liquid Chromatography (HPLC).
-
Purity Analysis and Structure Elucidation: The purity of the isolated compounds is assessed by HPLC. Their chemical structures are then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol for Cytotoxicity (MTT) Assay
This protocol is for determining the cytotoxic effects of kaurane diterpenes on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[9]
-
Compound Addition: Prepare serial dilutions of the kaurane diterpene in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a negative control (medium only) and a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest dose of the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: Shake the plate gently to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol for Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a kaurane diterpene.
Methodology:
-
Prepare Bacterial Inoculum: Culture the bacterial strain in an appropriate broth (e.g., Brain Heart Infusion broth for Streptococcus mutans) to the mid-logarithmic phase.[12] Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final required concentration (e.g., 5 x 10⁵ CFU/mL) in the test broth.[10][12]
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the kaurane diterpene in the broth to achieve a range of concentrations.[12]
-
Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours.[12]
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[10][11]
Quantitative Data Summary
| Kaurane Diterpene | Biological Activity | Assay | Target | Result | Reference |
| Oridonin | Cytotoxicity | MTT | HGC-27 Gastric Cancer Cells | IC₅₀ ≈ 10 µg/mL (24h) | [15] |
| Oridonin | Cytotoxicity | MTT | HGC-27 Gastric Cancer Cells | IC₅₀ ≈ 5 µg/mL (48h) | [15] |
| Kaurenoic Acid | Antibacterial | Broth Microdilution | Streptococcus mutans | MIC = 4 µg/mL | [12] |
| Compound 1 (from S. orientalis) | Antibacterial | Broth Microdilution | MRSA | MIC = 64 µg/mL | |
| Compound 5 (from S. orientalis) | Antibacterial | Broth Microdilution | VRE | MIC = 64 µg/mL | |
| Glaucocalyxin H (1) | Cytotoxicity | MTT | K-562 Leukemia Cells | IC₅₀ = 1.86 µM | |
| Glaucocalyxin H (1) | Cytotoxicity | MTT | A-549 Lung Cancer Cells | IC₅₀ = 2.45 µM |
Signaling Pathways
Oridonin-Induced Apoptosis via PI3K/Akt Pathway
Oridonin, a kaurane diterpene from Rabdosia rubescens, can induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway. This leads to the upregulation of p53, which in turn increases the Bax/Bcl-2 ratio and activates the caspase cascade.[15]
Caption: Oridonin inhibits the PI3K/Akt pathway to induce apoptosis.
Kaurenoic Acid and NF-κB Signaling
Kaurenoic acid has been shown to exert anti-inflammatory effects, which can be attributed to its ability to inhibit the NF-κB signaling pathway.[2][3] This pathway is a key regulator of inflammation.
Caption: Kaurenoic acid inhibits the NF-κB inflammatory pathway.
Atractyloside and Mitochondrial ATP/ADP Translocase
Atractyloside, a toxic kaurane glycoside, exerts its effect by specifically inhibiting the mitochondrial ADP/ATP translocase (ANT), which is crucial for cellular energy metabolism.[16][17][18][19]
Caption: Atractyloside inhibits the mitochondrial ADP/ATP translocase (ANT).
References
- 1. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. acgpubs.org [acgpubs.org]
- 12. Frontiers | Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling [frontiersin.org]
- 13. rjptonline.org [rjptonline.org]
- 14. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 15. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Atractyloside - Wikipedia [en.wikipedia.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
Unveiling the Cytotoxic Landscape of Kaurane Diterpenes: A Comparative Analysis Centered on 2,16-Kauranediol Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic properties of various kaurane (B74193) diterpenes, with a special focus on analogs of 2,16-Kauranediol. This analysis is supported by experimental data from peer-reviewed studies, detailing cytotoxic concentrations, affected cancer cell lines, and the underlying molecular mechanisms.
Kaurane diterpenes, a class of natural products, have garnered significant attention in oncology research for their potent cytotoxic and pro-apoptotic activities against a spectrum of cancer cells.[1] This guide synthesizes available data to offer a clear comparison of their efficacy, providing a valuable resource for identifying promising candidates for further investigation.
Comparative Cytotoxicity of Kaurane Diterpenes
The cytotoxic potential of kaurane diterpenes is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes the IC50 values for this compound's stereoisomer, ent-16β,17α-dihydroxykaurane, and a selection of other notable kaurane diterpenes against various human cancer cell lines.
| Kaurane Diterpene | Cancer Cell Line | IC50 Value | Reference |
| ent-16β,17α-dihydroxykaurane | MCF-7 (Breast Carcinoma) | 12.5 µg/mL | [2] |
| Oridonin | HCT-116 (Colon Carcinoma) | 1.09 - 8.53 µM | [3] |
| Ponicidin | HeLa (Cervical Carcinoma) | 23.1 µM (24h) | |
| A549 (Lung Carcinoma) | 38.0 µM (24h) | ||
| GLC-82 (Lung Carcinoma) | 32.0 µM (24h) | ||
| Glaucocalyxin A | HL-60 (Leukemia) | 6.15 µM (24h) | |
| Focus (Hepatocarcinoma) | 2.70 µM (48h) | ||
| SMMC-7721 (Hepatocarcinoma) | 5.58 µM (48h) | ||
| Jungermannenone A | HL-60 (Leukemia) | 1.3 µM (12h) | |
| Jungermannenone B | HL-60 (Leukemia) | 5.3 µM (12h) | |
| Jungermannenone C | HL-60 (Leukemia) | 7.8 µM (12h) | |
| Jungermannenone D | HL-60 (Leukemia) | 2.7 µM (12h) | |
| Annoglabasin H | LU-1 (Lung Carcinoma) | 3.7 - 4.6 µM | |
| MCF-7 (Breast Carcinoma) | 3.7 - 4.6 µM | ||
| SK-Mel2 (Melanoma) | 3.7 - 4.6 µM | ||
| KB (Nasopharyngeal Carcinoma) | 3.7 - 4.6 µM | ||
| Henryin | HCT-116 (Colon Carcinoma) | 1.77 ± 0.22 µM | [4] |
| HepG2 (Hepatocellular Carcinoma) | 1.54 ± 0.32 µM | [4] | |
| BGC-823 (Gastric Carcinoma) | 1.31 ± 0.76 µM | [4] | |
| NCI-H1650 (Lung Cancer) | 2.07 ± 0.36 µM | [4] | |
| A2780 (Ovarian Cancer) | 1.42 ± 0.20 µM | [4] |
Experimental Protocols
The evaluation of cytotoxicity for kaurane diterpenes predominantly relies on in vitro cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The kaurane diterpenes are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compounds. Control wells receive medium with the solvent alone.
-
Incubation: The cells are incubated with the compounds for a specified period, typically ranging from 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental and Mechanistic Landscape
To better illustrate the processes involved in evaluating and understanding the cytotoxic effects of kaurane diterpenes, the following diagrams have been generated.
References
- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Unveiling the Anti-inflammatory Potential of 2,16-Kauranediol: An In Vitro Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anti-inflammatory activity of 2,16-Kauranediol against established anti-inflammatory agents, Dexamethasone and Indomethacin. The information is supported by experimental data and detailed methodologies to aid in the evaluation of this natural compound for potential therapeutic applications.
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a wide range of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Diterpenes, a class of natural products, have shown promise in this area. This guide focuses on the in vitro anti-inflammatory properties of this compound, a member of the kaurane (B74193) diterpene family.
Comparative Analysis of Anti-inflammatory Activity
To contextualize the anti-inflammatory efficacy of kaurane diterpenoids, the following table summarizes the inhibitory activity of a closely related compound, ent-kaur-16-ene-3β,15β-diol, alongside the well-established anti-inflammatory drugs, Dexamethasone and Indomethacin. The data is derived from in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard model for assessing inflammatory responses. The 50% inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the production of key inflammatory mediators by half.
| Compound | Inflammatory Mediator | IC50 (µM) | Cell Line |
| ent-kaur-16-ene-3β,15β-diol | Nitric Oxide (NO) | 3.76 | RAW 264.7 |
| Tumor Necrosis Factor-alpha (TNF-α) | 3.76 | RAW 264.7 | |
| Interleukin-6 (IL-6) | 3.76 | RAW 264.7 | |
| Dexamethasone | Nitric Oxide (NO) | ~5-10 | RAW 264.7 |
| Tumor Necrosis Factor-alpha (TNF-α) | ~0.1-1 | RAW 264.7 | |
| Interleukin-6 (IL-6) | ~0.1-1 | RAW 264.7 | |
| Indomethacin | Nitric Oxide (NO) | ~25-50 | RAW 264.7 |
| Tumor Necrosis Factor-alpha (TNF-α) | >100 | RAW 264.7 | |
| Interleukin-6 (IL-6) | >100 | RAW 264.7 |
Note: Data for ent-kaur-16-ene-3β,15β-diol is presented as a surrogate for this compound due to the availability of specific in vitro data for this close structural analog. The IC50 values for Dexamethasone and Indomethacin are approximate ranges compiled from multiple sources under similar experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to assess the anti-inflammatory activity of the compounds.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of the test compounds (e.g., ent-kaur-16-ene-3β,15β-diol, Dexamethasone, or Indomethacin) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
After the incubation period with the test compounds and LPS, 100 µL of the cell culture supernatant is collected.
-
The supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cell culture supernatants are collected after treatment with the test compounds and LPS.
-
The ELISA is performed according to the manufacturer's instructions. Briefly, the supernatant is added to microplate wells pre-coated with a capture antibody specific for the cytokine of interest.
-
After an incubation period, any unbound substances are washed away.
-
A biotin-conjugated detection antibody is added, which binds to the captured cytokine.
-
Following another washing step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution is then added, and the HRP enzyme catalyzes a color change.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
The concentration of the cytokine is determined by comparing the absorbance to a standard curve.
-
The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control.
Visualizing the Mechanisms of Action
To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for in vitro anti-inflammatory activity assessment.
Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.
The presented data suggests that kaurane diterpenoids, as represented by ent-kaur-16-ene-3β,15β-diol, exhibit potent in vitro anti-inflammatory activity by inhibiting the production of key inflammatory mediators. The mechanism of action is likely through the modulation of critical signaling pathways such as NF-κB. Further investigation into the specific activity of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring the anti-inflammatory properties of this promising natural compound.
2,16-Kauranediol vs. ent-Kaurenoic Acid: A Comparative Analysis for Researchers
A detailed examination of the biological activities of two prominent ent-kaurane diterpenoids, 2,16-Kauranediol and ent-kaurenoic acid, reveals distinct potency and potential therapeutic applications. This guide provides a comparative overview of their performance in key experimental assays, outlines detailed methodologies, and visualizes the underlying signaling pathways to aid researchers and drug development professionals in their investigations.
ent-Kaurenoic acid, a well-studied tetracyclic diterpene, has demonstrated a broad spectrum of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. In contrast, this compound, a hydroxylated derivative, is emerging as a potent modulator of inflammatory responses. This guide synthesizes available data to facilitate a direct comparison of these two compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of ent-kaurenoic acid and related kaurane (B74193) diols. It is important to note that direct comparative studies for this compound are limited; therefore, data from closely related kaurane diols are included to provide a relevant benchmark.
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| ent-kaurenoic acid derivative | Hep-G2 | Cytotoxicity | 27.3 ± 1.9 | [1] |
| ent-kaurenoic acid derivative | A549 | Cytotoxicity | 30.7 ± 1.7 | [1] |
| Quercetin (for comparison) | HepG2 | Cytotoxicity | 24 | [2] |
Table 1: Comparative Cytotoxicity of ent-Kaurenoic Acid Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values of ent-kaurenoic acid derivatives against hepatocellular carcinoma (Hep-G2) and lung adenocarcinoma (A549) cell lines.
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| ent-kaurenoic acid | RAW 264.7 | Nitric Oxide (NO) Inhibition | 51.73 ± 2.42 | [3] |
| ent-kaur-16-ene-3β,15β-diol | RAW 264.7 | Nitric Oxide (NO) Inhibition | 3.21 - 3.76 | [4] |
| Various ent-kauranes | RAW 264.7 | Nitric Oxide (NO) Inhibition | 0.23 - 0.67 | [5] |
Table 2: Comparative Anti-inflammatory Activity of ent-Kaurenoic Acid and Kaurane Diols. This table showcases the half-maximal inhibitory concentration (IC50) values for the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Mechanism of Action: A Focus on Inflammatory Pathways
Both ent-kaurenoic acid and kaurane diols are understood to exert their anti-inflammatory effects primarily through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
ent-Kaurenoic acid has also been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of cellular antioxidant responses, which contributes to its anti-inflammatory and cytoprotective effects.[6]
In the context of cytotoxicity, ent-kaurane diterpenoids have been observed to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated by the activation of caspases, a family of cysteine proteases that play essential roles in apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells (e.g., HepG2, A549) in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Cells)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours).
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without compound treatment and determine the IC50 value.[3]
Apoptosis Assay (Flow Cytometry with Propidium (B1200493) Iodide)
This method quantifies the percentage of apoptotic cells by detecting changes in DNA content.
-
Cell Treatment: Treat cells with the test compounds for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (sub-G1 peak indicates apoptosis).
-
Data Analysis: Quantify the percentage of cells in the sub-G1 phase.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Experimental workflows for key biological assays.
Caption: Inhibition of the NF-κB signaling pathway by ent-kauranes.
References
- 1. mdpi.com [mdpi.com]
- 2. Quercetin induces HepG2 cell apoptosis by inhibiting fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of kaurenoic acid from Aralia continentalis on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory kaurane diterpenoids of Erythroxylum bezerrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effect of ent-kaur-16-en-19-oic acid on neutrophilic lung inflammation and sepsis is mediated by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,16-Kauranediol Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of bioactive compounds is paramount. This guide offers a comparative analysis of two prevalent analytical techniques for the quantification of 2,16-Kauranediol, a kaurane (B74193) diterpenoid of significant interest: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide synthesizes validation data from studies on structurally analogous kaurane diterpenoids to provide a robust and representative comparison. The choice of an analytical method is critical and is contingent on various factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the specific research or regulatory context.
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of kaurane diterpenoids, based on data reported for similar analytes.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for Kaurane Diterpenoid Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.2 - 100 µg/mL | 0.1 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[2] | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.1 ng/mL[3] |
| Accuracy (% Recovery) | 95 - 105%[2] | 90 - 110%[4] |
| Precision (% RSD) | < 5%[2] | < 15% |
| Selectivity | Moderate; susceptible to co-eluting impurities | High; based on mass-to-charge ratio |
| Matrix Effect | Generally low | Can be significant; requires careful management |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation, replication, and validation of analytical methods. Below are representative protocols for sample preparation and analysis of this compound using HPLC-UV and LC-MS/MS.
Sample Preparation: Extraction from Biological Matrix (e.g., Plasma)
A common procedure for extracting kaurane diterpenoids from a biological matrix involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE) Protocol:
-
To 1 mL of plasma sample, add a suitable internal standard.
-
Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for analysis.
HPLC-UV Analysis Protocol (Representative)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of kaurane diterpenes.[5]
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water (often with a small percentage of acid like acetic or formic acid to improve peak shape) is typical.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 210 nm).
-
Quantification: The quantification is performed by comparing the peak area of the analyte to a calibration curve constructed from certified reference standards.
LC-MS/MS Analysis Protocol (Representative)
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column with smaller particle size for better resolution (e.g., 2.1 x 100 mm, 3.5 µm) is often employed.[1]
-
Mobile Phase: A gradient of methanol (B129727) and water containing an additive like ammonium (B1175870) acetate or formic acid to enhance ionization is frequently used.[1]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's structure.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.
-
Quantification: Similar to HPLC-UV, quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Mandatory Visualization
References
- 1. Comparative pharmacokinetics study of a kaurane diterpenoid after oral administration of monomer and Siegesbeckiae pubescens Makino extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uab.edu [uab.edu]
- 4. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Reproducibility of Biological Effects of 2,16-Kauranediol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Cytotoxic Activity
Kaurane (B74193) diterpenes have demonstrated a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1] The cytotoxic potential of several kaurane diterpenoids against various human cancer cell lines has been evaluated in multiple studies. While direct data for 2,16-Kauranediol is absent, the following table summarizes the cytotoxic activities of other notable kaurane compounds, providing a basis for potential comparison.
| Compound Name | Cancer Cell Line | IC50 / ED50 (µM) | Reference |
| Crotonmekongenin A | FaDu (Head and Neck) | 0.48 µg/mL | [2] |
| Crotonmekongenin A | HT-29 (Colon) | 0.63 µg/mL | [2] |
| Crotonmekongenin A | SH-SY5Y (Neuroblastoma) | 0.45 µg/mL | [2] |
| Annoglabasin H | LU-1 (Lung) | 3.7 | [3] |
| Annoglabasin H | MCF-7 (Breast) | 4.6 | [3] |
| Annoglabasin H | SK-Mel2 (Melanoma) | 3.9 | [3] |
| Annoglabasin H | KB (Oral Epidermoid) | 4.2 | [3] |
| Kongeniod A | HL-60 (Leukemia) | 0.47 | [4] |
| Kongeniod B | HL-60 (Leukemia) | 0.58 | [4] |
| Kongeniod C | HL-60 (Leukemia) | 1.27 | [4] |
| Salvia cavaleriei Compound 1 | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 0.65 - 6.4 | [5] |
| Salvia cavaleriei Compound 3 | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 0.65 - 6.4 | [5] |
Note: The reproducibility of these findings would be strengthened by independent verification in multiple laboratories and under standardized assay conditions.
Experimental Protocols
To ensure the reproducibility and validity of experimental findings, detailed and standardized protocols are essential. Below are representative methodologies for key assays used to evaluate the biological effects of compounds like this compound.
Cytotoxicity Assay: MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound and Stimulant Addition: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the compound on NO production.
Visualizing Molecular Pathways and Experimental Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows, enhancing clarity and reproducibility.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Caption: General experimental workflow for in vitro biological assays.
References
- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Purity Analysis of Synthesized versus Natural 2,16-Kauranediol for Research Applications
For researchers, scientists, and drug development professionals, the purity of a chemical compound is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive benchmark of the purity of synthesized versus naturally sourced 2,16-Kauranediol, a diterpenoid with potential therapeutic properties. The comparison is supported by established experimental protocols for purity determination and an overview of potential biological mechanisms of action.
Data Presentation: Purity and Impurity Profile
The purity of this compound is critically dependent on its source. Synthetic routes offer a controlled environment, leading to a potentially higher degree of purity but with a distinct impurity profile. Conversely, extraction from natural sources, such as Euphorbia hirta, yields the compound alongside a variety of other phytochemicals. The following table summarizes the anticipated purity and common impurities associated with each source.
| Feature | Synthesized this compound | Natural this compound |
| Typical Purity | >98% (can reach >99.5% with extensive purification) | 90-98% (dependent on extraction and purification efficacy) |
| Common Impurities | - Unreacted starting materials- Reagents and catalysts (e.g., heavy metals)- By-products from side reactions (e.g., isomers, over-oxidized or incompletely cyclized analogs)- Residual solvents (e.g., hexane, ethyl acetate, methanol) | - Other diterpenoids and triterpenoids- Flavonoids and polyphenols- Fatty acids and esters- Pigments (e.g., chlorophyll)- Residual extraction solvents |
| Advantages | - High purity and batch-to-batch consistency- Well-defined impurity profile- Scalable production | - "Natural" label may be preferred for certain applications- Potential for synergistic effects from minor co-extracted compounds (though this can also be a disadvantage) |
| Disadvantages | - Potential for unnatural isomers or by-products- May require extensive purification to remove toxic reagents or catalysts | - Lower purity and potential for batch-to-batch variability- Complex impurity profile that can be difficult to fully characterize- Presence of potentially interfering or cytotoxic compounds |
Experimental Protocols for Purity Assessment
Accurate determination of purity requires a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
HPLC is a primary method for assessing the purity of this compound and quantifying impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example, a linear gradient from 50% acetonitrile to 100% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be identified by comparing their retention times with those of known standards, if available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer. A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10°C/min.
-
Injection: A split injection is typically used.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-550.
-
Sample Preparation: For synthesized samples, dissolve in a volatile solvent like dichloromethane. For natural extracts, a derivatization step (e.g., silylation) may be necessary to improve the volatility of polar compounds.
-
Data Analysis: Impurities are identified by matching their mass spectra with spectral libraries (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
NMR provides detailed structural information and can be used for quantitative analysis (qNMR).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated methanol (B129727) (CD3OD).
-
Experiments:
-
¹H NMR: Provides information on the proton environment and can be used to identify the compound and detect proton-containing impurities.
-
¹³C NMR: Shows the carbon skeleton and is useful for identifying structural isomers and other carbon-containing impurities.
-
2D NMR (COSY, HSQC, HMBC): Used for unambiguous assignment of all proton and carbon signals to confirm the structure of this compound and potentially identify the structure of unknown impurities.
-
-
Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration, the absolute purity of the this compound sample can be determined by comparing the integral of a specific signal from the analyte to that of the standard.
Mandatory Visualizations
Experimental Workflow for Purity Comparison
Caption: Workflow for the comparative purity analysis of synthesized vs. natural this compound.
Postulated Anti-Inflammatory Signaling Pathway of this compound
While the specific signaling pathway for this compound is not yet fully elucidated, based on the activity of similar diterpenoids, a plausible mechanism of action involves the inhibition of the pro-inflammatory NF-κB pathway.
Caption: A potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Comparative Efficacy of ent-Kaurane Diterpenoids Across Diverse Cancer Cell Lines: A Guide for Researchers
This document summarizes the cytotoxic effects of various ent-kaurane diterpenoids on different cancer cell lines, details the experimental protocols used to assess their activity, and visualizes the key signaling pathways implicated in their mechanism of action.
Data Presentation: Cytotoxicity of ent-Kaurane Diterpenoids
The anti-cancer activity of ent-kaurane diterpenoids is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several representative ent-kaurane diterpenoids across a range of human cancer cell lines.
| Compound Name | Cancer Cell Line | Cell Line Origin | IC50 (µM) |
| Oridonin | HCT-116 | Colon Carcinoma | 1.09 - 8.53 |
| Oridonin | HepG2 | Hepatocellular Carcinoma | 1.09 - 8.53 |
| Oridonin | A2780 | Ovarian Cancer | 1.09 - 8.53 |
| Oridonin | NCI-H1650 | Non-Small Cell Lung Cancer | 1.09 - 8.53 |
| Oridonin | BGC-823 | Gastric Carcinoma | 1.09 - 8.53 |
| Henryin | HCT-116 | Colon Carcinoma | 1.31 - 2.07 |
| Henryin | HepG2 | Hepatocellular Carcinoma | 1.31 - 2.07 |
| Henryin | A2780 | Ovarian Cancer | 1.31 - 2.07 |
| Henryin | NCI-H1650 | Non-Small Cell Lung Cancer | 1.31 - 2.07 |
| Henryin | BGC-823 | Gastric Carcinoma | 1.31 - 2.07 |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hep-G2 | Hepatocellular Carcinoma | 27.3 ± 1.9 |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hep-G2 | Hepatocellular Carcinoma | 24.7 ± 2.8 |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 | Lung Carcinoma | 30.7 ± 1.7 |
| Rabdosin B | HepG2 | Hepatocellular Carcinoma | Not specified, but most cytotoxic among tested |
| Rabdosin B | GLC-82 | Lung Cancer | Not specified, but most cytotoxic among tested |
| Rabdosin B | HL-60 | Promyelocytic Leukemia | Not specified, but most cytotoxic among tested |
Note: The IC50 values for Oridonin and Henryin are presented as a range, reflecting the variability observed in the study across the listed cell lines.[1] For Rabdosin B, the study indicated it was the most potent among the six tested ent-kaurane diterpenoids, though specific IC50 values were not provided.[2]
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays designed to measure cytotoxicity and elucidate the mechanisms of cell death.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the ent-kaurane diterpenoid for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plates are incubated for 3-4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The IC50 value is calculated from the dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between viable, apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cells are cultured and treated with the test compound as described for the MTT assay.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
The results allow for the quantification of:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
ent-Kaurane diterpenoids exert their anti-cancer effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and death.
Caption: The induction of apoptosis by ent-kaurane diterpenoids.
ent-Kaurane diterpenoids have been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[3] They can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.
Caption: Modulation of the MAPK signaling pathway by ent-kaurane diterpenoids.
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. Some ent-kaurane diterpenoids have been observed to inhibit the ERK pathway, which is often hyperactivated in cancer, while activating the JNK and p38 pathways, which can promote apoptosis.[2]
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the anti-cancer activity of a novel compound like an ent-kaurane diterpenoid.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity Index of Kaurane Diterpenoids in Cytotoxicity Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the selectivity index of kaurane (B74193) diterpenoids, a class of natural compounds with recognized cytotoxic potential. While the primary focus is on the methodological approach to assessing compounds like 2,16-Kauranediol, this document utilizes publicly available experimental data from other representative kaurane diterpenoids to illustrate the evaluation process. The objective is to offer a comprehensive resource for researchers aiming to identify promising and selective anti-cancer drug candidates within this chemical class.
Data Presentation: Comparative Cytotoxicity of Kaurane Diterpenoids
The selectivity of a potential anti-cancer compound is a critical parameter, indicating its ability to preferentially target cancer cells over healthy, non-cancerous cells. The Selectivity Index (SI) is a quantitative measure of this preference and is calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (SI = IC50 in normal cells / IC50 in cancer cells). An SI value greater than 2 is generally considered indicative of selective cytotoxicity.[1]
The following tables summarize the half-maximal inhibitory concentration (IC50) values of several kaurane diterpenoids against a panel of human cancer cell lines and, where available, non-cancerous cell lines. Due to a lack of publicly available cytotoxicity data for this compound, it is not included in the tables. However, the presented data for other kaurane diterpenoids serves as a benchmark for how this compound could be evaluated.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Siderol | DLD1 (Colon) | 26.4 ± 3.7 | - | - | - |
| HeLa (Cervical) | 44.7 ± 7.2 | - | - | - | |
| A549 (Lung) | 46.0 ± 4.9 | - | - | - | |
| Henryin | HCT-116 (Colon) | 1.31 ± 0.12 | - | - | - |
| HepG2 (Liver) | 1.89 ± 0.15 | - | - | - | |
| A2780 (Ovarian) | 2.07 ± 0.18 | - | - | - | |
| NCI-H1650 (Lung) | 1.65 ± 0.14 | - | - | - | |
| BGC-823 (Gastric) | 1.93 ± 0.16 | - | - | - | |
| Oridonin | HCT-116 (Colon) | 2.54 ± 0.21 | - | - | - |
| HepG2 (Liver) | 3.12 ± 0.25 | - | - | - | |
| A2780 (Ovarian) | 2.89 ± 0.23 | - | - | - | |
| NCI-H1650 (Lung) | 2.76 ± 0.22 | - | - | - | |
| BGC-823 (Gastric) | 3.01 ± 0.24 | - | - | - |
Data for Siderol sourced from[2]. Data for Henryin and Oridonin sourced from[3]. Note: The absence of data for normal cell lines prevents the calculation of the Selectivity Index for these specific compounds in this context.
Experimental Protocols
Accurate and reproducible cytotoxicity data is fundamental to the evaluation of any potential therapeutic agent. The following are detailed protocols for three commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Test compound (e.g., this compound) and control vehicle (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle-treated and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
-
Complete cell culture medium
-
Test compound and control vehicle
-
Microplate reader
Protocol:
-
Seed and treat cells with the test compound as described in the MTT assay protocol (Steps 1-4).
-
After the incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[4]
-
Wash the plates four times with deionized water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[4]
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.[5]
-
Calculate cell viability based on the absorbance values relative to the control wells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the surrounding culture medium.[1][6]
Materials:
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Complete cell culture medium
-
Test compound and control vehicle
-
Microplate reader
Protocol:
-
Seed and treat cells with the test compound as described in the MTT assay protocol (Steps 1-4).
-
Prepare control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.
Mandatory Visualizations
The following diagrams illustrate the general workflow for evaluating cytotoxicity and the key signaling pathways involved in apoptosis, a common mechanism of cell death induced by cytotoxic compounds.
Caption: General workflow for determining the cytotoxicity and selectivity index of a test compound.
Apoptotic Signaling Pathways
Many cytotoxic compounds, including kaurane diterpenoids, induce cell death through the activation of apoptosis. Apoptosis is a programmed cell death process mediated by two main signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.[7][8][9][10]
Caption: The extrinsic and intrinsic pathways of apoptosis, converging on the activation of executioner caspases.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR-Based Chemical Profiling, Isolation and Evaluation of the Cytotoxic Potential of the Diterpenoid Siderol from Cultivated Sideritis euboea Heldr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound I CAS#: 34302-37-9 I diterpene compound I InvivoChem [invivochem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 34302-37-9 [chemicalbook.com]
- 7. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Independent Verification of the Reported Bioactivities of 2,16-Kauranediol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,16-Kauranediol is a diterpenoid compound belonging to the kaurane (B74193) family, a class of natural products known for a wide spectrum of biological activities. The verification of reported bioactivities is a cornerstone of the scientific process, ensuring the robustness and reliability of initial findings. This guide provides a comparative analysis of the anti-inflammatory, anticancer, and antimicrobial properties of kaurane diterpenes, with a focus on compounds structurally related to this compound, due to the limited availability of direct independent verification studies for this specific molecule. The data presented is juxtaposed with established therapeutic agents to provide a clear benchmark for its potential efficacy. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development efforts.
Anti-inflammatory Activity
Kaurane diterpenes have demonstrated notable anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.
Comparative In Vitro Anti-inflammatory Activity
The following table summarizes the inhibitory concentration (IC50) values of various kaurane diterpenes against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation. Dexamethasone, a potent corticosteroid, is included for comparison.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 9 (ent-kaurane derivative) | RAW 264.7 | NO Production | 2-10 | [1] |
| Compound 10 (ent-kaurane derivative) | RAW 264.7 | NO Production | 2-10 | [1] |
| Compound 17 (ent-kaurane derivative) | RAW 264.7 | NO Production | 2-10 | [1] |
| Compound 28 (ent-kaurane derivative) | RAW 264.7 | NO Production | 2-10 | [1] |
| Compound 55 (ent-kaurane derivative) | RAW 264.7 | NO Production | 2-10 | [1] |
| Compound 61 (ent-kaurane derivative) | RAW 264.7 | NO Production | 2-10 | [1] |
| Compound 62 (ent-kaurane derivative) | RAW 264.7 | NO Production | 2-10 | [1] |
| Dexamethasone | - | Glucocorticoid Receptor Binding | 0.038 | [2] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay quantifies the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., kaurane diterpenes) or the reference drug (dexamethasone) for 1 hour.
-
Inflammatory Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response and NO production. A set of wells without LPS serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.
Signaling Pathway: NF-κB Inhibition by Kaurane Diterpenes
Kaurane diterpenes have been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in inflammation.[1][3][4][5] The diagram below illustrates the general mechanism of this inhibition.
Caption: NF-κB signaling pathway inhibition.
Anticancer Activity
Several kaurane diterpenes have exhibited cytotoxic effects against various cancer cell lines, primarily by inducing apoptosis (programmed cell death).
Comparative In Vitro Anticancer Activity
The following table presents the IC50 values of different kaurane diterpenes against various human cancer cell lines. Doxorubicin (B1662922), a widely used chemotherapy drug, is included as a reference.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| ent-kaurane derivative 1 | LU-1 (Lung) | Cytotoxicity | 3.7 | [6] |
| ent-kaurane derivative 1 | MCF-7 (Breast) | Cytotoxicity | 4.6 | [6] |
| ent-kaurane derivative 1 | SK-Mel2 (Melanoma) | Cytotoxicity | 4.1 | [6] |
| ent-kaurane derivative 1 | KB (Oral) | Cytotoxicity | 4.2 | [6] |
| Oridonin derivative | HCT116 (Colon) | Cytotoxicity | 1.22 - 11.13 | [7] |
| Weisiensin B | HepG2 (Liver) | Cytotoxicity | 3.24 | [8] |
| Weisiensin B | SGC-7901 (Gastric) | Cytotoxicity | 4.34 | [8] |
| Doxorubicin | MCF-7 (Breast) | Cytotoxicity | 2.50 | [9] |
| Doxorubicin | HepG2 (Liver) | Cytotoxicity | 12.18 | [9] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds or doxorubicin for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathway: Induction of Apoptosis by Kaurane Diterpenes
Kaurane diterpenes can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11] This involves the activation of caspases, a family of proteases that execute programmed cell death.
Caption: Apoptosis induction by kaurane diterpenes.
Antimicrobial Activity
Certain kaurane diterpenes have shown inhibitory effects against various pathogenic microorganisms.
Comparative In Vitro Antimicrobial Activity
The following table shows the Minimum Inhibitory Concentration (MIC) values of kaurane diterpenes against different bacterial strains. Gentamicin, a broad-spectrum antibiotic, is included for comparison.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| ent-kaur-16(17)-en-19-oic acid | Streptococcus sobrinus | 10 | [12] |
| ent-kaur-16(17)-en-19-oic acid | Streptococcus mutans | 10 | [12] |
| ent-kaur-16(17)-en-19-oic acid | Streptococcus mitis | 10 | [12] |
| ent-kaur-16(17)-en-19-oic acid | Streptococcus sanguinis | 10 | [12] |
| ent-kaur-16(17)-en-19-oic acid | Lactobacillus casei | 10 | [12] |
| Sigesbeckin A (ent-kaurane) | MRSA | 64 | [13][14] |
| Sigesbeckin A (ent-kaurane) | VRE | 64 | [13][14] |
| Gentamicin | S. aureus | Varies | [15][16] |
| Gentamicin | E. coli | Varies | [16] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control well (broth and inoculum) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the general workflow for determining the antimicrobial activity of a test compound.
Caption: Antimicrobial susceptibility workflow.
Conclusion
While direct independent verification of the bioactivities of this compound remains to be conducted, the available evidence for structurally related kaurane diterpenes suggests a promising potential for anti-inflammatory, anticancer, and antimicrobial applications. The data presented in this guide, alongside established experimental protocols and an understanding of the underlying signaling pathways, provides a solid foundation for future research. Further investigation is warranted to isolate and characterize the specific bioactivities of this compound and to explore its therapeutic potential in comparison to other kaurane diterpenes and existing drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells [jove.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. takarabio.com [takarabio.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. raybiotech.com [raybiotech.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,16-Kauranediol: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2,16-Kauranediol, targeting researchers, scientists, and drug development professionals. The procedural, step-by-step guidance herein is designed to directly address operational questions and build trust by providing value beyond the product itself.
Immediate Safety and Hazard Assessment
While specific toxicological data for this compound is limited, the broader class of kaurane (B74193) diterpenoids, to which it belongs, includes compounds with known cytotoxic effects.[1][2] Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles.
-
Lab Coat: A standard lab coat is required to protect from skin contact.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound. This information is crucial for selecting compatible waste containers and understanding its potential behavior.
| Property | Value |
| CAS Number | 34302-37-9 |
| Molecular Formula | C₂₀H₃₄O₂ |
| Molecular Weight | 306.5 g/mol |
| Appearance | Powder |
| Storage | 2-8°C Refrigerator |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be conducted systematically to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Due to the potential for cytotoxicity, all waste containing this compound should be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams. Maintain separate, clearly labeled containers for:
-
Solid Waste: Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, filter paper, gloves, bench paper).
-
Liquid Waste: Solutions containing this compound, including experimental residues and rinsates from cleaning contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, pipette tips, and broken glassware.
-
Step 2: Waste Containment
-
Select Appropriate Containers:
-
Solid Waste: Use a designated, leak-proof container with a secure lid. The container should be clearly labeled as "Hazardous Waste" and specify the contents.
-
Liquid Waste: Collect in a chemically resistant, sealable container (e.g., a high-density polyethylene (B3416737) carboy). The container must be compatible with any solvents used.
-
Sharps Waste: Use a designated, puncture-resistant sharps container.
-
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Potentially Toxic")
-
The accumulation start date.
-
Step 3: On-Site Management and Storage
-
Storage Location: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: Place liquid waste containers in a secondary container (e.g., a chemical-resistant tub) to contain any potential leaks.
-
Container Integrity: Regularly inspect waste containers for any signs of degradation or leakage. Ensure lids are always securely fastened when not in use.
Step 4: Final Disposal
-
Engage Professional Disposal Service: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's EH&S department to arrange for pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be disposed of in the regular trash.
Experimental Protocol: Decontamination of Glassware
Proper cleaning of glassware that has been in contact with this compound is critical to prevent cross-contamination and ensure a safe working environment.
-
Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable organic solvent in which this compound is soluble (e.g., ethanol, methanol, or acetone).
-
Collect Rinsate: All rinsate from this initial cleaning must be collected and disposed of as hazardous liquid waste.
-
Secondary Wash: After the initial solvent rinse, wash the glassware with a laboratory detergent and water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven as appropriate.
Visualization of Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety & Operational Guidance for 2,16-Kauranediol
This document provides immediate safety, handling, and disposal protocols for 2,16-Kauranediol, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on best practices for handling research chemicals of unknown toxicity is mandated.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 34302-37-9 | Echemi, ChemicalBook[1][2] |
| Molecular Formula | C20H34O2 | Echemi, Pharmaffiliates[1][3] |
| Molecular Weight | 306.5 g/mol | Pharmaffiliates[3] |
| Appearance | Powder | Pharmaffiliates[3] |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[3] |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to minimize exposure through inhalation, skin contact, and eye contact.[4] The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Hands | Double-gloving with chemotherapy-rated gloves | ASTM D6978[5] |
| Body | Disposable gown, resistant to chemical permeation | Change every 2-3 hours or if contaminated[5] |
| Eyes & Face | Goggles and a face shield | ANSI Z87.1 for splash protection |
| Respiratory | N95 surgical respirator mask (fit-tested) | NIOSH-approved[5] |
| Head & Feet | Hair and beard covers; two pairs of shoe covers | USP <800> guidelines[5] |
Operational Plan: Step-by-Step Handling Protocol
The following workflow is designed to ensure the safe handling of this compound from receipt to disposal. Adherence to these steps is critical for personnel safety and to prevent contamination.
Experimental Protocols
Weighing and Solution Preparation:
-
Preparation: Don all required PPE as specified in the table above. Prepare a designated workspace within a certified chemical fume hood.
-
Material Retrieval: Retrieve the container of this compound from its 2-8°C storage location.
-
Weighing: Carefully weigh the required amount of the powdered compound using an analytical balance inside the fume hood. Use anti-static measures if necessary.
-
Dispensing: Slowly add the weighed powder to the desired solvent in a suitable container. Avoid creating dust.
-
Mixing: Gently swirl or use a magnetic stirrer to dissolve the compound completely.
-
Cleanup: Decontaminate the spatula, weigh boat, and any other equipment used. Dispose of all single-use items in the designated hazardous waste container.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste. This includes unused product, empty containers, contaminated PPE, and any solutions.
Waste Segregation and Disposal:
-
Solid Waste: Collect all contaminated solid waste, including gloves, gowns, shoe covers, and weighing papers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous chemical waste.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.[6]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
